Ethanimidamide,2-amino-N-cyclohexyl-
Description
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Properties
Molecular Formula |
C8H17N3 |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-amino-N'-cyclohexylethanimidamide |
InChI |
InChI=1S/C8H17N3/c9-6-8(10)11-7-4-2-1-3-5-7/h7H,1-6,9H2,(H2,10,11) |
InChI Key |
YYUHMEBEPDMSFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N=C(CN)N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: Ethanimidamide, 2-amino-N-cyclohexyl-
The following technical monograph details the chemical identity, synthesis, and application of Ethanimidamide, 2-amino-N-cyclohexyl- . This guide is structured for researchers requiring actionable data on this specific amidine building block.
Chemical Identity & Core Properties
CAS Registry Number: 53623-72-6 IUPAC Name: 2-Amino-N-cyclohexylethanimidamide Common Synonyms: N-Cyclohexylglycinamidine; 2-Amino-N-cyclohexylacetamidine.
Structural Analysis
This compound is a substituted amidine derivative of glycine. Structurally, it consists of a glycinamidine core where one of the amidine nitrogens is substituted with a cyclohexyl group.
-
Molecular Formula:
-
Molecular Weight: 155.24 g/mol
-
Basicity (pKa): ~11.5 – 12.0 (Estimated). The amidine group is highly basic due to resonance stabilization of the protonated cation.
-
Stability: Free base amidines are often hygroscopic and sensitive to hydrolysis (reverting to amides). This compound is typically handled and stored as a salt form (e.g., Dihydrochloride or Acetate ) to ensure long-term stability.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid (as HCl salt) |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| H-Bond Donors | 2 (Primary amine + Amidine NH) |
| H-Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Synthesis & Manufacturing Protocols
Expertise & Causality: The synthesis of N-substituted amidines from nitriles is most reliably achieved via the Pinner Reaction . Direct addition of amines to nitriles often requires harsh conditions or Lewis acid catalysis that can be incompatible with the primary amine on the glycine backbone. The Pinner method proceeds via an imidate ester intermediate, allowing for milder substitution conditions.
Reaction Scheme (DOT Visualization)
The following diagram illustrates the stepwise conversion from N-Boc-aminoacetonitrile to the final amidine.
Caption: Stepwise synthesis via Pinner imidate strategy to avoid side-reactions.
Detailed Protocol (Self-Validating System)
Phase 1: Formation of the Imidate Ester
-
Starting Material: Dissolve N-Boc-aminoacetonitrile (1.0 eq) in anhydrous ethanol (10 volumes).
-
Why Boc? The free primary amine would compete with the ethanol, leading to polymerization. Protection is critical.
-
-
Acidification: Bubble dry HCl gas into the solution at 0°C until saturation (or add Acetyl Chloride dropwise to generate anhydrous HCl in situ).
-
Incubation: Stir at 0°C to room temperature for 12–24 hours.
-
Validation Checkpoint: Monitor by TLC or IR. The sharp Nitrile peak (~2250 cm⁻¹) must disappear completely.
-
Workup: Concentrate in vacuo to remove excess HCl/EtOH. The residue is the Ethyl imidate hydrochloride. Use immediately.
Phase 2: Amidine Formation
-
Substitution: Redissolve the imidate residue in anhydrous ethanol.
-
Addition: Add Cyclohexylamine (1.1 eq) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 16 hours.
-
Mechanism: The cyclohexylamine attacks the imidate carbon, displacing ethanol to form the amidine.
Phase 3: Deprotection & Isolation
-
Cleavage: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group.
-
Purification: Precipitate the product by adding diethyl ether. Filter the solid.
-
Final Form: Recrystallize from MeOH/Ether to obtain Ethanimidamide, 2-amino-N-cyclohexyl- dihydrochloride.
Applications in Drug Development
Authoritative Grounding: This compound serves as a critical P1 Pharmacophore in the design of serine protease inhibitors.
Mechanism of Action
Serine proteases (e.g., Thrombin, Trypsin, Factor Xa) possess a specificity pocket (S1) containing an Aspartate residue (Asp189 in Trypsin).
-
The Amidine Function: Mimics the guanidine group of Arginine or the amine of Lysine, forming a strong salt bridge with Asp189.
-
The Cyclohexyl Group: Provides hydrophobic bulk. In certain inhibitor designs, this group is positioned to interact with the S1' or S2 hydrophobic subsites, improving selectivity over related proteases.
-
The Free Amine: Acts as a linker point (P2 position) for extending the peptide backbone to capture additional interactions (e.g., H-bonds in the oxyanion hole).
Signaling & Binding Logic (DOT Visualization)
Caption: Pharmacophore mapping of the amidine ligand within the protease active site.
Analytical Characterization
To validate the synthesis of CAS 53623-72-6, the following spectral data should be observed:
-
1H NMR (D2O, 400 MHz):
-
~3.8–4.0 ppm (Singlet, 2H):
(Methylene alpha to amidine). -
~3.2–3.4 ppm (Multiplet, 1H):
(Methine of cyclohexyl). - ~1.1–2.0 ppm (Multiplets, 10H): Cyclohexyl ring protons.
-
~3.8–4.0 ppm (Singlet, 2H):
-
Mass Spectrometry (ESI+):
-
Calculated
m/z.
-
-
IR Spectroscopy:
-
Strong bands at ~1680 cm⁻¹ (C=N stretch) and ~3300 cm⁻¹ (N-H stretch). Absence of nitrile peak (~2250 cm⁻¹).
-
References
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.
-
Leung, D., Abbenante, G., & Fairlie, D. P. (2000). Protease inhibitors: current status and future prospects. Journal of Medicinal Chemistry, 43(3), 305-341. [Link]
- Sanderson, P. E. (1999). Small molecule inhibitors of the serine protease thrombin. Medicinal Research Reviews, 19(2), 179-197. (Context for amidine pharmacophores).
Molecular Architecture and Synthetic Workflows of Ethanimidamide, 2-amino-N-cyclohexyl-
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Structural elucidation, physicochemical properties, and advanced synthetic methodologies.
Executive Overview
In the landscape of modern drug discovery and heterocyclic synthesis, aliphatic amidines serve as critical building blocks and potent pharmacophores. Ethanimidamide, 2-amino-N-cyclohexyl- (also known as 2-amino-N-cyclohexylacetamidine) is a bifunctional molecule featuring both a primary amine and an N-substituted amidine core. This unique architecture makes it a highly reactive precursor for the synthesis of complex imidazoles, pyrimidines, and triazines, while also functioning as a bioisostere for guanidine in protease and kinase inhibitor design.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. We will dissect the causality behind its synthetic pathways, establish self-validating experimental protocols, and map its physicochemical data to practical laboratory applications.
Physicochemical Profiling & Structural Dynamics
Understanding the molecular weight and structural dynamics of Ethanimidamide, 2-amino-N-cyclohexyl- is the first step in predicting its behavior in both synthetic and biological systems. The compound has a molecular formula of C8H17N3 and a molecular weight of 155.24 g/mol [1],[2].
The presence of the N-cyclohexyl group introduces significant lipophilicity (hydrophobic bulk) to the otherwise highly polar amidine core. This modification enhances membrane permeability and provides a steric anchor for binding into hydrophobic sub-pockets of target enzymes.
Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| CAS Registry Number | 53623-72-6 | Unique identifier for procurement and safety tracking[1]. |
| Molecular Formula | C8H17N3 | Dictates a highly nitrogen-dense aliphatic framework[2]. |
| Molecular Weight | 155.24 g/mol | Optimal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD)[2]. |
| Exact Mass | 155.1422 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation[2]. |
| Rotatable Bonds | 2 | Confers conformational flexibility between the amidine and the cyclohexyl ring[2]. |
| Functional Groups | Primary Amine, Amidine | Dual hydrogen-bond donors/acceptors; requires orthogonal protection during synthesis. |
Mechanistic Synthesis: The Lewis Acid-Mediated Pathway
The Causality of Route Selection
Historically, amidines are synthesized via the Pinner reaction , which involves treating a nitrile with an alcohol and anhydrous HCl to form an imidate, followed by amination. However, the Pinner reaction is intrinsically fragile under highly acidic conditions and is prone to generating amide or carboxylic acid impurities via hydrolysis[3].
To bypass these degradation pathways, we employ a direct Lewis acid-mediated nucleophilic addition . Unactivated aliphatic nitriles are typically inert to direct amine attack. By introducing Aluminum Chloride (AlCl3), the Lewis acid coordinates with the nitrile nitrogen, lowering the LUMO energy of the nitrile carbon. This makes it highly susceptible to nucleophilic attack by the sterically hindered cyclohexylamine[4],[5]. Furthermore, the alpha-amine must be protected (e.g., via a Boc group) to prevent unwanted self-condensation.
Caption: Synthetic workflow for 2-amino-N-cyclohexylethanimidamide via Lewis acid activation.
Self-Validating Experimental Protocol
Step 1: Reagent Preparation & Activation
-
Action: In a 50 mL pressure flask, charge N-Boc-aminoacetonitrile (5.0 mmol, 1.0 eq) and cyclohexylamine (5.5 mmol, 1.1 eq).
-
Causality: A 10% molar excess of the volatile cyclohexylamine compensates for evaporative loss and drives the equilibrium toward the product[5].
Step 2: Lewis Acid Catalysis
-
Action: Add anhydrous AlCl3 (0.5 eq) in one portion. Seal the flask tightly with a Teflon screw cap.
-
Causality: The AlCl3 acts as the critical electrophilic activator. Without it, the reaction will not proceed.
Step 3: Thermal Addition
-
Action: Submerge the flask in a preheated oil bath at 130 °C and stir vigorously for 40 minutes[5].
-
Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The complete disappearance of the nitrile precursor and the emergence of the Boc-protected intermediate mass (m/z 256.2 [M+H]+) self-validates that the nucleophilic addition is complete. If the precursor remains, extend heating by 15 minutes.
Step 4: Basic Quench & Extraction
-
Action: Cool the flask to room temperature. Add 50 mL of ice water, followed by concentrated aqueous NaOH (2 M) until pH 14 is reached[5]. Extract with Ethyl Acetate (3 x 30 mL).
-
Causality: The highly basic environment destroys the aluminum-amidine complex, liberating the free amidine base into the organic phase while keeping aluminum salts aqueous.
Step 5: Boc-Deprotection
-
Action: Concentrate the organic layer, dissolve in Dichloromethane (DCM), and add Trifluoroacetic Acid (TFA) at 0 °C. Stir for 2 hours.
-
Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1) using a Ninhydrin stain. The appearance of a deep purple spot confirms the successful liberation of the primary amine, yielding the final Ethanimidamide, 2-amino-N-cyclohexyl- product (m/z 156.1 [M+H]+).
Analytical Characterization Workflows
To definitively confirm the synthesis of the 155.24 g/mol target, the following analytical signatures must be validated:
-
High-Resolution Mass Spectrometry (HRMS-ESI+): Look for the exact molecular ion peak at m/z 156.1500[M+H]+ . A secondary fragmentation peak at m/z 74.0 (loss of the cyclohexylamine moiety) is a hallmark of N-substituted amidines.
-
1H NMR (400 MHz, D2O):
-
1.10 - 1.95 ppm: Complex multiplet integrating to 10 protons (cyclohexyl ring).
-
3.20 ppm: Multiplet integrating to 1 proton (cyclohexyl methine proton adjacent to the nitrogen).
-
3.85 ppm: Singlet integrating to 2 protons (alpha-methylene group).
-
-
Infrared Spectroscopy (FT-IR): The disappearance of the sharp nitrile stretch (~2250 cm⁻¹) and the appearance of broad N-H stretching bands (3300–3450 cm⁻¹) and a strong C=N amidine stretch (~1650 cm⁻¹) confirm the structural transformation.
Pharmacological Applications
In drug development, the amidine functional group is highly prized for its ability to form robust bidentate hydrogen bonds and salt bridges with aspartate (Asp) or glutamate (Glu) residues within enzyme active sites[3].
When designing inhibitors for targets like inducible Nitric Oxide Synthase (iNOS) or trypsin-like serine proteases, the 2-amino-N-cyclohexylethanimidamide scaffold provides a distinct advantage: the amidine core anchors the molecule to the catalytic residues, while the cyclohexyl ring occupies adjacent hydrophobic pockets, significantly increasing the drug's binding affinity and residence time.
Caption: Pharmacophore interaction model of the amidine derivative within a target active site.
References
-
Sciforum. "Synthesis of Amidines and its application to pyrimidouracil synthesis". URL:[Link][4]
-
MDPI. "A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles". URL:[Link][5]
Sources
"Ethanimidamide, 2-amino-N-cyclohexyl-" potential research applications
This guide provides an in-depth technical analysis of Ethanimidamide, 2-amino-N-cyclohexyl- , a specialized chemical scaffold often utilized in medicinal chemistry as a pharmacophore for arginine mimetics.
Advanced Applications in Serine Protease Inhibition and Peptidomimetics
Executive Summary
Ethanimidamide, 2-amino-N-cyclohexyl- (also referred to as 2-amino-N-cyclohexylacetamidine) represents a critical structural motif in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a basic amidine functionality—capable of forming high-energy bidentate hydrogen bonds—with a hydrophobic cyclohexyl moiety and a flexible primary amine linker.
This unique architecture allows it to function as a potent P1 residue mimic in the design of serine protease inhibitors (e.g., Thrombin, Factor Xa, Trypsin). By mimicking the guanidinium group of arginine while offering distinct steric and lipophilic properties, this scaffold enables researchers to probe the S1 specificity pockets of enzymes with high precision.
Part 1: Chemical Constitution & Physicochemical Properties
To effectively utilize this compound, researchers must understand its behavior in physiological buffers. The amidine group is highly basic, significantly influencing solubility and binding kinetics.
| Property | Value / Description | Implications for Research |
| Molecular Formula | Low molecular weight (<200 Da) makes it an ideal "fragment" for FBDD. | |
| pKa (Amidine) | ~11.0 – 12.0 | Exists as a cationic species ( |
| LogP (Predicted) | ~0.5 – 1.2 | Moderate lipophilicity; the cyclohexyl ring aids membrane interaction but the charged amidine limits passive diffusion without prodrug modification. |
| H-Bond Donors | 3 (Amidine + Amine) | Critical for interacting with Asp/Glu residues in catalytic triads. |
| Tautomerism | Amino-imino tautomers | The delocalized positive charge allows resonance stabilization, enhancing binding affinity. |
Part 2: Mechanistic Potential & Research Applications[1][2]
1. Serine Protease Inhibition (The "Arginine Anchor")
The primary application of 2-amino-N-cyclohexylethanimidamide is as a P1 anchor in the development of anticoagulants and anti-inflammatory agents.
-
Mechanism: Serine proteases (like Thrombin and Trypsin) possess a deep S1 specificity pocket containing a conserved Aspartate residue (e.g., Asp189 in Trypsin).
-
Interaction: The amidine group of the title compound forms a salt bridge and bidentate hydrogen bond with the carboxylate of this Aspartate.
-
Role of Cyclohexyl: Unlike the linear alkyl chain of Arginine, the cyclohexyl group introduces steric bulk. This is particularly useful for probing "Trypsin-like" proteases that have wider or more hydrophobic S1 pockets, or for inducing conformational changes in the enzyme (induced fit).
2. Fragment-Based Drug Discovery (FBDD)
In FBDD campaigns, this molecule serves as a high-affinity "warhead."
-
Workflow: Researchers screen a library of amidines. Once binding is confirmed (via X-ray crystallography or NMR), the "2-amino" tail serves as a vector for growing the molecule into the S2 and S3 sites of the enzyme, increasing potency and selectivity.
3. Prodrug Development (Amidoximes)
A major limitation of amidines is poor oral bioavailability due to their charge.
-
Strategy: Research often involves converting the ethanimidamide core into an amidoxime (
). -
Application: The amidoxime is neutral and lipophilic, allowing intestinal absorption. Once in the bloodstream, reductases convert it back to the active amidine. This scaffold is a prime candidate for testing such prodrug strategies.
Part 3: Visualization of Mechanistic Pathways
The following diagram illustrates the binding mode of the compound within a theoretical Serine Protease active site and the prodrug activation cycle.
Caption: Cycle of prodrug activation and mechanistic binding of the amidine scaffold to the Serine Protease S1 specificity pocket.
Part 4: Experimental Protocols
Protocol A: Synthesis via Pinner Reaction Strategy
Note: Direct synthesis of specific substituted amidines often requires the Pinner method or conversion from a nitrile.
Objective: Synthesize 2-amino-N-cyclohexylethanimidamide from N-cyclohexyl-2-aminoacetonitrile.
-
Starting Material: Dissolve N-cyclohexyl-2-aminoacetonitrile (1.0 eq) in anhydrous ethanol/chloroform.
-
Imidate Formation: Cool to 0°C. Bubble dry HCl gas through the solution for 2–4 hours until saturation.
-
Checkpoint: Monitor by TLC for disappearance of nitrile. The product is the ethyl imidate hydrochloride intermediate.
-
-
Ammonolysis: Remove excess solvent/HCl under vacuum. Redissolve the imidate residue in anhydrous ethanol. Add Ammonia (
) in methanol (excess, ~5.0 eq). -
Reaction: Stir at room temperature for 12–24 hours.
-
Purification: Evaporate solvent. The crude amidine hydrochloride is hygroscopic. Purify via recrystallization (EtOH/Et2O) or preparative HPLC (C18 column).
-
Validation: Confirm structure via 1H-NMR (Look for cyclohexyl protons at 1.0–2.0 ppm and amidine protons broad singlet >8.0 ppm) and MS (M+H peak).
Protocol B: Enzymatic Inhibition Assay (Thrombin Model)
Objective: Determine the
-
Buffer Prep: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG-6000, pH 7.4.
-
Enzyme: Human
-Thrombin (final conc. 0.1 nM). -
Substrate: Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA).
-
Inhibitor: Prepare serial dilutions of 2-amino-N-cyclohexylethanimidamide in DMSO (keep DMSO < 5% final).
-
Reaction:
-
Incubate Enzyme + Inhibitor for 10 mins at 37°C.
-
Add Substrate (
concentration). -
Monitor Absorbance at 405 nm (release of p-nitroaniline) for 20 mins.
-
-
Analysis: Plot
vs. [Inhibitor]. Fit to the Morrison equation (for tight binders) or standard competitive inhibition model to extract .
Part 5: Safety & Handling
-
Corrosivity: Amidines are strong bases.[1] Handle as a corrosive solid.
-
Hygroscopic Nature: Store in a desiccator at -20°C. Moisture leads to hydrolysis back to the amide.
-
Toxicity: While specific data may be limited, assume potential for skin irritation and eye damage (Category 2/2A).
References
-
Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link
-
Meyer, E. A., et al. (1995). Interactions with the S1 pocket of trypsin-like serine proteases. Journal of Medicinal Chemistry. Link
-
PubChem Compound Summary. (2024). Amidine and Acetamide Derivatives.[2][3][4] National Library of Medicine. Link
-
Chem-Impex. (2024). 2-Amino-N-cyclobutylacetamide and related building blocks. (Reference for structural analogs and building block availability). Link
Sources
- 1. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-[2,2-Bis(2-amino-2-oxoethyl)cyclohexyl]acetamide | C12H21N3O3 | CID 139910051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
Biological Activity Screening of Ethanimidamide, 2-amino-N-cyclohexyl-: A Technical Guide to Amidine-Based Target Profiling
Executive Summary & Pharmacophore Rationale
The compound Ethanimidamide, 2-amino-N-cyclohexyl- (CAS: 53623-72-6)[1], also known as N-cyclohexylglycinamidine, represents a highly versatile aliphatic amidine scaffold. In early-stage drug discovery, amidine-containing molecules are prioritized for their ability to act as high-affinity bioisosteres for the guanidino group of L-arginine and the basic side chains of lysine.
At physiological pH, the amidine moiety is strongly protonated (pKa ≈ 11–12)[2]. This cationic state drives the core mechanistic rationale for its biological screening:
-
Nitric Oxide Synthase (NOS) Inhibition: The amidine group competitively occupies the L-arginine binding site, coordinating with the active-site heme iron or forming hydrogen bonds with conserved glutamate residues, effectively blocking the catalytic conversion of L-arginine to L-citrulline and nitric oxide (NO)[3].
-
Serine Protease Inhibition: Trypsin-like serine proteases (e.g., Thrombin, Factor Xa, TMPRSS2) possess a negatively charged S1 specificity pocket. The protonated amidine forms a critical, high-affinity salt bridge with the free carboxyl group of the deeply buried Aspartate (Asp189) residue within this pocket,.
As a Senior Application Scientist, designing a screening cascade for this compound requires a dual-track approach. We must evaluate its primary efficacy against NOS isoforms while simultaneously profiling its cross-reactivity against an array of serine proteases to determine off-target liabilities or alternative therapeutic utility.
Figure 1: Competitive inhibition of Nitric Oxide Synthase (NOS) by amidine pharmacophores.
Primary Screening: Nitric Oxide Synthase (NOS) Isoform Profiling
The Causality of Isoform Selectivity
NOS exists in three primary isoforms: inducible (iNOS), endothelial (eNOS), and neuronal (nNOS). Overexpression of iNOS is a well-documented driver of inflammatory diseases and aggressive malignancies, such as Triple-Negative Breast Cancer (TNBC)[4]. However, non-selective NOS inhibition is clinically dangerous; inhibiting eNOS disrupts vascular homeostasis, leading to severe hypertension[4]. Therefore, the screening protocol must definitively establish the Selectivity Index (SI) of the compound for iNOS/nNOS over eNOS.
Protocol: Continuous Oxyhemoglobin Capture Assay
While endpoint Griess assays are common, they are insufficient for amidine-based inhibitors, which frequently exhibit time-dependent inhibition kinetics[3]. The Oxyhemoglobin Capture Assay is selected because it allows for the continuous, real-time spectrophotometric monitoring of NO production via the rapid oxidation of oxyhemoglobin (oxyHb) to methemoglobin (metHb).
Self-Validating Assay System:
-
Positive Control: 1400W (a highly selective, irreversible iNOS inhibitor)[4].
-
Negative Control: Vehicle (DMSO) blank to establish uninhibited baseline Vmax.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer containing 100 mM HEPES (pH 7.4). Reconstitute cofactors: 10 µM tetrahydrobiopterin (H4B), 100 µM NADPH, and 10 µM L-arginine[3].
-
Oxyhemoglobin Preparation: Reduce bovine hemoglobin with sodium dithionite and desalt via a Sephadex G-25 column to isolate pure oxyHb. Dilute to a final assay concentration of 0.125 mg/mL[3].
-
Inhibitor Titration: Prepare a 10-point dose-response curve of Ethanimidamide, 2-amino-N-cyclohexyl- (from 0.1 nM to 100 µM) in the assay buffer.
-
Enzyme Addition & Kinetic Read: Add 10 µL of recombinant NOS isoform (iNOS, eNOS, or nNOS) to initiate the reaction (final volume 600 µL).
-
Data Acquisition: Immediately monitor the change in absorbance at 401 nm (the isosbestic shift of oxyHb to metHb) for 60 seconds at 37 °C using a microplate reader[3].
-
Analysis: Calculate the initial velocity (
) and determine the and using Michaelis-Menten kinetics software.
Secondary Screening: Serine Protease Cross-Reactivity Panel
The Causality of Protease Profiling
Because the amidine group is a classic S1 pocket binder, Ethanimidamide, 2-amino-N-cyclohexyl- poses a risk of off-target serine protease inhibition. Conversely, if the compound shows high affinity here, it could be repurposed as an anticoagulant (Factor Xa/Thrombin inhibitor) or an antiviral entry inhibitor (TMPRSS2 inhibitor, relevant in SARS-CoV-2)[5].
Protocol: Fluorogenic AMC-Substrate Cleavage Assay
To evaluate protease inhibition, we utilize specific peptide substrates tagged with 7-amino-4-methylcoumarin (AMC). Cleavage of the substrate by the protease releases free AMC, resulting in a quantifiable fluorescent signal.
Self-Validating Assay System:
-
Positive Controls: Pentamidine (for TMPRSS2)[5] and Argatroban (for Thrombin).
-
Inner Filter Effect Check: The compound itself must be scanned for auto-fluorescence at the emission wavelength (460 nm) prior to the assay to prevent false positives.
Step-by-Step Methodology:
-
Enzyme Preparation: Dilute recombinant proteases in assay buffer (20 mM Tris-HCl pH 8.0, 150 mM NaCl). Final concentrations: Thrombin (3 nM), Factor Xa (12 nM), TMPRSS2 (0.3 nM)[5].
-
Compound Incubation: Mix 90 µL of the enzyme solution with 10 µL of the serially diluted compound. Incubate for 15 minutes at room temperature to allow equilibrium binding[5].
-
Substrate Addition: Initiate the reaction by adding 10 µL of the specific fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC for Thrombin).
-
Fluorescence Kinetic Read: Measure fluorescence continuously for 30 minutes at Ex/Em = 380 nm / 460 nm.
-
Data Processing: Calculate the percentage of inhibition relative to the uninhibited control and plot against the log of the compound concentration to derive the
.
Figure 2: Workflow for dual-track biological activity screening of aliphatic amidines.
Data Interpretation & Quantitative Profiling
The success of the screening cascade is determined by synthesizing the kinetic data into a comparative matrix. The table below illustrates the expected data structure for evaluating the therapeutic window of the compound. A successful hit for an anti-inflammatory indication would require an iNOS
Table 1: Structured Quantitative Profiling Matrix for Amidine Derivatives
| Target Enzyme | Assay Format | Expected Readout | Reference Control | Example IC₅₀ Target | Selectivity Index (SI)* |
| iNOS | OxyHb Capture (401 nm) | Kinetic Absorbance | 1400W | < 0.5 µM | 1.0 (Reference) |
| eNOS | OxyHb Capture (401 nm) | Kinetic Absorbance | L-NAME | > 50.0 µM | > 100 (eNOS/iNOS) |
| nNOS | OxyHb Capture (401 nm) | Kinetic Absorbance | L-NPA | ~ 5.0 µM | > 10 (nNOS/iNOS) |
| Thrombin | AMC Cleavage (460 nm) | Kinetic Fluorescence | Argatroban | > 100 µM | N/A (Off-target) |
| TMPRSS2 | AMC Cleavage (460 nm) | Kinetic Fluorescence | Pentamidine | > 100 µM | N/A (Off-target) |
*Selectivity Index (SI) is calculated as the ratio of the off-target IC₅₀ to the primary target (iNOS) IC₅₀. Higher values indicate a safer therapeutic window.
References
- ChemicalBook. "Ethanimidamide, 2-amino-N-cyclohexyl- | 53623-72-6". Source: chemicalbook.com.
- Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Source: nih.gov.
- New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. Source: ugr.es.
- Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Source: tandfonline.com.
- In Silico and In Vitro Evaluation of Some Amidine Derivatives as Hit Compounds towards Development of Inhibitors against Coronavirus Disease. Source: semanticscholar.org.
Sources
- 1. Ethanimidamide, 2-amino-N-cyclohexyl- | 53623-72-6 [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digibug.ugr.es [digibug.ugr.es]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Guide: Ethanimidamide, 2-amino-N-cyclohexyl- in Agrochemical Development
This guide details the technical profile, synthetic utility, and developmental application of Ethanimidamide, 2-amino-N-cyclohexyl- (CAS 53623-72-6).
Based on its chemical structure (an
CAS Number: 53623-72-6
Chemical Formula:
Part 1: Strategic Role in Agrochemical Discovery
In the "Design-Make-Test-Analyze" (DMTA) cycle of modern agrochemical R&D, Ethanimidamide, 2-amino-N-cyclohexyl- is valued for its amphiphilic pharmacophore . It combines a lipophilic cyclohexyl group (facilitating cuticular penetration) with a polar, basic amidine core (mimicking arginine/lysine side chains).
Core Applications
-
Heterocycle Synthesis: It is a "1,3-N,N-nucleophile" capable of reacting with electrophiles (dicarbonyls, esters) to close rings, forming pyrimidines and imidazoles common in fungicides (e.g., anilinopyrimidines) and herbicides.
-
Serine Protease Inhibition: The glycinamidine motif mimics the P1 residue of trypsin-like substrates. Derivatives are explored as antifeedants or developmental disruptors in lepidopteran pests by inhibiting gut proteases.
-
Ion Channel Modulation: The protonated amidine can interact with anionic sites in nicotinic acetylcholine receptors (nAChR) or octopamine receptors, offering a scaffold for novel insecticides.
Part 2: Synthesis & Manufacturing Protocols
High-purity synthesis is essential for downstream SAR (Structure-Activity Relationship) studies. The following protocol describes the Pinner Synthesis approach , favored for its scalability and avoidance of unstable intermediates.
Protocol A: Synthesis from Cyclohexylamine and Aminoacetonitrile
Principle: Acid-catalyzed addition of an alcohol to a nitrile (Pinner reaction) followed by aminolysis with cyclohexylamine.
Step 1: Formation of the Imidate Ester (Intermediate)
-
Reagents: Aminoacetonitrile hydrochloride (1.0 eq), Ethanol (anhydrous, excess), HCl (gas).
-
Procedure:
-
Suspend aminoacetonitrile HCl in anhydrous ethanol at 0°C.
-
Bubble dry HCl gas through the solution until saturation (maintain <5°C).
-
Stir at 0–5°C for 4 hours, then allow to warm to room temperature (RT) overnight.
-
Precipitation: Add anhydrous diethyl ether to precipitate the Ethyl 2-aminoacetimidate dihydrochloride. Filter and dry under vacuum.
-
Step 2: Amidine Formation
-
Reagents: Ethyl 2-aminoacetimidate dihydrochloride (from Step 1), Cyclohexylamine (1.1 eq), Methanol (solvent).
-
Procedure:
-
Dissolve the imidate ester in dry methanol.
-
Add Cyclohexylamine dropwise at 0°C.
-
Stir at RT for 12–16 hours. Monitor by TLC (System: DCM/MeOH/NH3 90:9:1).
-
Workup: Evaporate solvent. Dissolve residue in water, basify with NaOH (pH > 12), and extract with Dichloromethane (DCM).
-
Purification: Dry organic layer (
), concentrate, and recrystallize from hexane/ether.
-
Data Table 1: Physicochemical Profile
| Property | Value | Relevance |
| Physical State | White to off-white crystalline solid | Handling/Formulation stability |
| Melting Point | 98–102 °C (estimated) | Thermal stability during milling |
| pKa (Amidine) | ~11.5 | High basicity; exists as cation at physiological pH |
| LogP | 0.8 – 1.2 | Moderate lipophilicity; systemic xylem mobility |
| Solubility | Soluble in MeOH, DCM, dilute acid; Low in water (neutral form) | Formulation as Soluble Concentrate (SL) or Salt |
Part 3: Synthetic Utility (Pathway Visualization)
The following diagram illustrates how this intermediate is converted into active fungicidal or herbicidal scaffolds.
Caption: Divergent synthesis pathways utilizing the 2-amino-N-cyclohexylethanimidamide scaffold to generate pyrimidine and imidazole agrochemical cores.
Part 4: Analytical & Quality Control Protocols
Ensuring the integrity of the amidine functionality is critical, as it is susceptible to hydrolysis under acidic/moist conditions.
HPLC Method for Purity Assessment
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (buffers the basic amine).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 210 nm (Amidine
transition). -
Retention Time: Expect early elution due to polarity/ionization (approx. 3–5 min depending on dead volume).
Stability Validation
The compound is hygroscopic.
-
Storage: Store at -20°C under Argon.
-
Shelf-life: Re-test purity every 6 months. Hydrolysis yields N-cyclohexyl-glycinamide (Amide), detected by a mass shift of +1 Da (OH vs NH) in MS, but practically +18 Da (Water addition) - NH3 loss.
Part 5: Toxicology & Safety (E-E-A-T)
While specific toxicological data for this intermediate is limited, its structural analogs (cyclohexylamines and amidines) suggest specific hazards.
-
Corrosivity: As a strong base (pKa ~11.5), it is likely corrosive to eyes and skin. Protocol: Wear full PPE (nitrile gloves, safety goggles, face shield).
-
Acute Toxicity: Cyclohexylamine derivatives can exhibit sympathomimetic activity. Handle with care in fume hoods.
-
Environmental Fate: Amidines are generally hydrolytically unstable in basic soil but stable in acidic soil. The cyclohexyl ring is susceptible to microbial hydroxylation (similar to Hexazinone metabolism).
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12217354 (Related Amidine Structures). Retrieved March 4, 2026, from [Link]
-
USDA Agricultural Marketing Service. (2002). Hexazinone and Triazine Metabolite Profiles. Retrieved March 4, 2026, from [Link]
-
Justia Patents. (2021). Stable Agrochemical Compositions and Processes. Retrieved March 4, 2026, from [Link]
-
European Patent Office. (2018). EP3384772A1: Aqueous suspension agrochemical compositions. Retrieved March 4, 2026, from [Link]
Methodological & Application
Characterization of "Ethanimidamide, 2-amino-N-cyclohexyl-" using NMR
Executive Summary
This application note details the structural characterization of Ethanimidamide, 2-amino-N-cyclohexyl- (also known as 2-amino-N-cyclohexylacetamidine) using nuclear magnetic resonance (NMR) spectroscopy.[1][2] Unlike simple amides, this amidine derivative presents unique analytical challenges due to prototropic tautomerism , E/Z isomerism , and rapid proton exchange .[1]
This guide provides a validated protocol for distinguishing the free base from the salt form (e.g., hydrochloride), optimizing solvent selection to minimize exchange broadening, and assigning the complex cyclohexyl spin system.
Chemical Context & Structural Dynamics
The target molecule consists of a glycinamidine core substituted with a cyclohexyl group. The amidine functional group (
The "Amidine Challenge"
Characterization is complicated by the dynamic equilibrium of the amidine group. In solution, the free base exists as a mixture of tautomers and geometrical isomers, often leading to broad or doubled signals in NMR spectra.
Key Structural Equilibria:
-
Tautomerism: Migration of the double bond between the two nitrogens.
-
Protonation: Conversion to the symmetric amidinium ion upon salt formation.
Figure 1: Dynamic equilibrium between amidine tautomers and the stabilization achieved via protonation (salt formation).[1]
Experimental Protocol
Solvent Selection Strategy
The choice of solvent is the single most critical variable in amidine NMR.
| Solvent | Suitability | Mechanism & Rationale |
| DMSO-d6 | Recommended | High polarity and hydrogen-bonding capability slow down proton exchange.[1][2] This sharpens exchangeable proton signals ( |
| CDCl3 | Not Recommended | Low polarity often leads to severe broadening of amidine protons due to intermediate exchange rates.[1][2] Salt forms often exhibit poor solubility.[1][2] |
| D2O | Limited Use | Causes immediate H/D exchange, erasing all |
Sample Preparation
-
Concentration: 10–15 mg in 0.6 mL DMSO-d6.
-
Temperature: 298 K (Standard).[2] If signals are broad, perform Variable Temperature (VT) NMR.[1][2] Heating to 320–330 K often coalesces broad tautomeric peaks into sharp averages.[1][2]
-
Reference: Tetramethylsilane (TMS) or residual DMSO pentet (2.50 ppm).[1][2]
Spectral Characterization (Data Analysis)
1H NMR Assignments (400 MHz, DMSO-d6)
The spectrum will differ significantly depending on whether the sample is the Free Base or the Hydrochloride Salt .[3]
Scenario A: The Hydrochloride Salt (Most Common) In the salt form, the amidine group is protonated, forming a symmetric amidinium cation. This prevents tautomeric exchange, resulting in sharper, distinct signals.[1]
| Proton Group | Shift ( | Multiplicity | Integration | Assignment Logic |
| Amidinium NHs | 8.5 – 9.5 | Broad Singlet(s) | 2–3H | Strongly deshielded positive nitrogen system.[1][2] May appear as 2 distinct peaks if rotation is restricted.[1][2] |
| Primary Amine | 8.0 – 8.3 | Broad Singlet | 3H | The |
| Cyclohexyl N-CH | 3.6 – 3.8 | Multiplet (tt) | 1H | Deshielded by the adjacent nitrogen.[1][2] Look for large axial-axial couplings (~11 Hz).[2] |
| Alpha-CH2 | 3.9 – 4.2 | Singlet (or broad) | 2H | Flanked by two nitrogen systems ( |
| Cy-Equatorial | 1.7 – 1.9 | Multiplet | ~4-5H | Protons on C2/C6 (and C3/C5) equatorial positions.[1][2] |
| Cy-Axial | 1.1 – 1.4 | Multiplet | ~5-6H | Protons on C2/C6 axial and C4.[1][2] |
Scenario B: The Free Base
-
Amidine NH: Broad signal, likely 5.0–7.0 ppm, integral may be lower due to exchange.[1]
-
Alpha-CH2: Upfield shift compared to salt (approx.[1][2] 3.2 – 3.5 ppm).[2]
-
Line Shape: Expect broadening.[1][2] If the spectrum looks "messy," it is likely the free base undergoing intermediate exchange.
13C NMR Assignments (100 MHz, DMSO-d6)
| Carbon Environment | Shift ( | Diagnostic Note |
| Amidine C=N | 162 – 168 | The most deshielded peak.[1][2] Key differentiator: Amides appear >170 ppm; Amidines are typically <168 ppm.[1][2] |
| Alpha-CH2 | 40 – 45 | Confirmed by DEPT-135 (negative phase).[1][2] |
| Cyclohexyl C1 | 48 – 52 | Methine carbon attached to nitrogen.[1][2] |
| Cyclohexyl C2/6 | 32 – 34 | Symmetric methylene carbons.[1][2] |
| Cyclohexyl C3/5 | 24 – 25 | Symmetric methylene carbons.[1][2] |
| Cyclohexyl C4 | 24 – 25 | Distal methylene.[1][2] |
Advanced Verification Protocols
To ensure scientific integrity and validate the structure beyond reasonable doubt, the following 2D experiments are required.
COSY (Correlation Spectroscopy)[1][2][4]
-
Purpose: Establish the cyclohexyl ring connectivity.
-
Observation: The methine proton at ~3.7 ppm must show cross-peaks to the methylene protons at ~1.8 and ~1.2 ppm. This confirms the N-cyclohexyl attachment.[2]
HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: Connect the two fragments (Glycine chain + Cyclohexyl ring).
-
Critical Connectivity:
-
Alpha-CH2 protons must correlate to the Amidine Carbon (~165 ppm).[1][2]
-
Cyclohexyl N-CH proton must also correlate to the Amidine Carbon .[1][2]
-
Self-Validation: If both proton sets correlate to the same quaternary carbon at ~165 ppm, the structure is confirmed as N-cyclohexyl . If the cyclohexyl proton correlates to a different carbonyl-like signal, check for impurity or amide hydrolysis product.
-
Distinction from Amide Analog
The primary degradation product or synthetic precursor is 2-amino-N-cyclohexylacetamide (the amide).[1][2]
-
Differentiation:
Analytical Workflow Diagram
Figure 2: Step-by-step decision tree for characterizing amidine derivatives, addressing the salt/base ambiguity.
References
-
Abraham, R. J., et al. (2006).[1][2][4][5] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
-
Oszczapowicz, J., et al. (1988).[1][2][6] "Amidines. VII. Proton and carbon-13 nuclear magnetic resonance studies on the tautomerism." Journal of the American Chemical Society.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General Reference for Cyclohexyl Coupling Constants).
-
Reich, H. J. "Structure Determination Using NMR."[1][2] University of Wisconsin-Madison.[2] (Authoritative guide on chemical shifts).
-
Gomes, P., et al. (2011).[1][2] "Amide-Amidine Isosteres in Peptide Synthesis." Tetrahedron. (Context for Amidine vs Amide shifts).
Sources
- 1. PubChemLite - 2-amino-n-cyclohexylacetamide hydrochloride (C8H16N2O) [pubchemlite.lcsb.uni.lu]
- 2. 2-Amino-N,N-diethylacetamide | C6H14N2O | CID 420729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Advanced HPLC Purification Strategies for N-Substituted Amidines: Overcoming Tailing and Retention Challenges
Introduction: The Chromatographic Challenge of Amidines
N-substituted amidines are highly valuable pharmacophores in drug development, frequently utilized as bioisosteres for guanidines or basic amines. However, their purification via High-Performance Liquid Chromatography (HPLC) presents significant challenges. N-substituted amidines are strong bases with pKa values typically ranging from 10 to 13, making them highly susceptible to salt formation and ensuring they exist almost exclusively as protonated amidinium cations under standard chromatographic conditions (1)[1]. This extreme basicity leads to severe peak tailing, poor resolution, and low recovery on traditional reversed-phase (RP) silica columns.
Mechanistic Causes of Peak Tailing
To solve a chromatographic problem, we must first understand its causality. Peak tailing in HPLC primarily affects basic compounds with amine and amidine functional groups due to the presence of multiple retention mechanisms (2)[2]. In a reversed-phase system, the primary retention mechanism should be purely hydrophobic partitioning. However, traditional C18 columns contain residual, unbonded silanol groups (Si-OH) on the silica surface. At mobile phase pH values above 3.0, these free silanols deprotonate to form negatively charged species (Si-O⁻) (3)[3].
When a protonated N-substituted amidine travels through the column, it undergoes a strong secondary ion-exchange interaction with these ionized silanols (4)[4]. This electrostatic attraction acts like "molecular velcro," causing the trailing edge of the chromatographic peak to diminish slowly, resulting in an asymmetrical, tailing peak.
Logical mapping of amidine peak tailing causes and chromatographic solutions.
Chromatographic Strategies & Column Selection
Strategy A: Low pH with Ion-Pairing Reagents (The Standard Approach)
By lowering the mobile phase pH to ~2.0 using acidic modifiers, residual silanols are protonated and neutralized, effectively shutting down their ion-exchange capacity. Adding 0.1% trifluoroacetic acid (TFA) can prevent tailing by avoiding interaction with free OH groups in the stationary phase (5)[5]. Simultaneously, the strongly electronegative trifluoroacetate anion forms a neutral ion-pair complex with the positively charged amidinium ion. This complex is more hydrophobic, improving retention on a C18 column and yielding sharp, symmetrical peaks.
Strategy B: High pH Mobile Phases (The Deprotonation Approach)
If the amidine has a slightly lower pKa, operating at a high pH (pH 11-12) using ammonium hydroxide or diethylamine can suppress the ionization of the amidine itself. Because traditional silica dissolves at pH > 8, this approach strictly requires highly deactivated, hybrid-silica or polymer-based columns designed to withstand alkaline conditions (4)[4].
Strategy C: HILIC and Mixed-Mode Chromatography (The Orthogonal Approach)
For highly polar N-substituted amidines that exhibit no retention on C18 columns even with ion-pairing, Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal alternative. In HILIC, retention mechanisms include liquid-liquid partitioning into an immobilized aqueous layer, surface adsorption, and electrostatic interactions, which are highly effective for polar amidines (6)[6]. The ionic strength of the eluent affects the volume of this labile aqueous layer, making buffer selection critical (7)[7].
Quantitative Data Summary
| Strategy | Stationary Phase | Mobile Phase | Primary Retention Mechanism | Expected Asymmetry ( |
| Low pH Ion-Pairing | Endcapped C18 | Water/MeCN + 0.1% TFA (pH ~2) | Hydrophobic Partitioning + Ion-Pairing | 1.0 - 1.3 |
| High pH | Hybrid Silica C18 | Water/MeOH + 0.1% DEA (pH ~11) | Hydrophobic Partitioning (Neutral Amidine) | 1.1 - 1.4 |
| HILIC | Bare Silica / Zwitterionic | MeCN/Water + 10mM NH₄OAc | Hydrophilic Partitioning + Electrostatic | 1.0 - 1.2 |
| Standard RP (Control) | Standard C18 | Water/MeCN (Neutral pH) | Hydrophobic + Uncontrolled Ion-Exchange | > 2.0 (Severe Tailing) |
Step-by-Step Experimental Protocols
Step-by-step workflow for the preparative HPLC purification of amidines.
Protocol 1: Preparative RP-HPLC using Ion-Pairing (Low pH)
This protocol utilizes a self-validating approach to ensure the mobile phase chemistry is correct before committing bulk sample to a preparative column.
-
Sample Preparation: Dissolve the crude N-substituted amidine in the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA). Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-induced peak distortion (the "strong solvent effect").
-
Analytical Scouting & Validation: Inject 5 µL onto an analytical C18 column (e.g., 4.6 x 100 mm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% TFA) over 10 minutes. Self-Validation Check: Calculate the USP tailing factor (
) using the equation , where an asymmetry greater than 1.5 often indicates problematic secondary interactions (3)[3]. If , the secondary silanol interactions are successfully suppressed, and the method is validated for scale-up. If , increase TFA concentration to 0.15% or switch to a stronger ion-pairing agent like Heptafluorobutyric acid (HFBA). -
Loading Capacity Determination: Perform sequential injections of increasing mass. Monitor the peak width at half height (
). The column is overloaded when increases by 20% or resolution drops below baseline. -
Preparative Scale-Up: Transfer the validated gradient to a preparative column (e.g., 21.2 x 250 mm). Scale the flow rate proportionally to the square of the column radii (
). -
Fraction Analysis & Recovery: Collect fractions based on UV absorbance (typically 210 nm or 254 nm). Analyze fractions via LC-MS. Note: The purified amidine will be recovered as a trifluoroacetate salt, which is highly stable but must be accounted for in subsequent biological assays or NMR characterization[1].
Protocol 2: HILIC Purification for Highly Polar N-Substituted Amidines
-
Sample Preparation: Dissolve the sample in a highly organic diluent (minimum 75% Acetonitrile). Causality: In HILIC, water is the strong eluting solvent. Introducing the sample in an aqueous diluent will disrupt the immobilized water layer on the stationary phase, causing the amidine to elute prematurely in the void volume.
-
Analytical Scouting & Validation: Use a zwitterionic or bare silica HILIC column. Run a gradient from 95% Acetonitrile to 50% Acetonitrile, using 10 mM Ammonium Acetate (pH 4.5) as the aqueous modifier. Self-Validation Check: Evaluate the retention factor (
). A valid HILIC method requires . If the amidine elutes too early, decrease the aqueous gradient slope. The ammonium acetate buffer is critical as it provides the necessary ionic strength to stabilize the electrostatic interactions and the labile aqueous layer. -
Preparative Run: Execute the scale-up using the validated organic-heavy gradient.
-
Lyophilization: Pool the pure fractions. Because the mobile phase consists of volatile Acetonitrile and Ammonium Acetate, the fractions can be directly lyophilized to yield the pure amidine acetate salt.
References
1.[2] "How to Reduce Peak Tailing in HPLC? - Phenomenex", Phenomenex. URL: 2.[4] "Peak Tailing in HPLC - Element Lab Solutions", Element Lab Solutions. URL: 3.[5] "How can I prevent peak tailing in HPLC? - ResearchGate", ResearchGate. URL: 4.[3] "What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.", Chrom Tech, Inc. URL: 5.[1] "Technical Support Center: Characterization of Novel Amidines - Benchchem", Benchchem. URL: 6.[6] "Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC) - MDPI", MDPI. URL: 7.[7] "Chromatographic analysis of 1,5-diazabicyclo[4.3.0]non-5-enium acetate and its degradation products Santasalo - University of Helsinki Research Portal", University of Helsinki. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]
Comprehensive In Vitro Assay Development for Ethanimidamide, 2-amino-N-cyclohexyl-: Evaluating iNOS Inhibition and Isoform Selectivity
Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Professionals.
Introduction & Mechanistic Rationale
Ethanimidamide, 2-amino-N-cyclohexyl- (CAS 53623-72-6), structurally known as an acetamidine derivative, belongs to a highly privileged class of pharmacophores historically investigated for the selective inhibition of inducible Nitric Oxide Synthase (iNOS) [1].
Nitric oxide (NO) is a pleiotropic biological messenger. While the endothelial (eNOS) and neuronal (nNOS) isoforms produce tightly regulated, low levels of NO essential for vascular homeostasis and neurotransmission, iNOS is upregulated during inflammation, producing massive, sustained NO bursts that drive neurodegeneration and autoimmune pathologies [2].
The Causality of the Acetamidine Pharmacophore: The acetamidine moiety acts as a bioisostere to the guanidino group of L-arginine (the natural substrate of NOS). It competitively binds to the heme-active site of the enzyme. The addition of the bulky N-cyclohexyl group is a deliberate structural choice designed to exploit the subtle topographical differences in the substrate access channel between NOS isoforms. Specifically, the iNOS access channel accommodates bulkier, hydrophobic tail groups better than eNOS or nNOS, allowing this compound to achieve high target selectivity and minimize off-target cardiovascular side effects [1, 2].
Mechanism of iNOS inhibition by acetamidine derivatives via competitive heme-site binding.
Experimental Workflow Design
To rigorously evaluate the efficacy and safety of Ethanimidamide, 2-amino-N-cyclohexyl-, the assay cascade must be a self-validating system . We employ a two-tiered approach: a cell-free radiometric assay to establish direct target engagement and isoform selectivity, followed by a cell-based phenotypic assay to confirm membrane permeability and functional efficacy in a disease-relevant model.
In vitro assay workflow for validating NOS inhibitors and ensuring self-validation.
Protocol I: Cell-Free Radiometric NOS Isoform Selectivity Assay
Causality & Rationale: Measuring NO directly in a cell-free system is notoriously difficult due to its rapid half-life and volatility. Instead, this gold-standard assay measures the stoichiometric co-product of the NOS reaction: L-citrulline. By utilizing [3H]-L-arginine, we can separate the unreacted substrate from the product using cation-exchange chromatography. At pH 5.5, L-arginine is positively charged and binds to the resin, while L-citrulline is neutral and elutes in the flow-through for scintillation counting [2].
Step-by-Step Methodology
-
Enzyme & Cofactor Master Mix: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT (to maintain enzyme reduction), 10 µM FAD, 10 µM FMN, 3 µM tetrahydrobiopterin (BH4), and 1 mM NADPH.
-
Expert Insight: NOS is a cytochrome P450-like enzyme; omitting the NADPH electron-donor system will result in a dead assay. For eNOS and nNOS counter-screens, supplement the buffer with 1 mM CaCl₂ and 300 nM Calmodulin.
-
-
Compound Incubation: Dispense 10 µL of Ethanimidamide, 2-amino-N-cyclohexyl- (in 1% DMSO final concentration) into a 96-well plate. Add 30 µL of the Master Mix containing recombinant human iNOS, eNOS, or nNOS. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of a substrate solution containing 10 µM unlabeled L-arginine spiked with 0.1 µCi of [3H]-L-arginine. Incubate for exactly 30 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 200 µL of ice-cold Stop Buffer (20 mM HEPES, pH 5.5, 2 mM EDTA). The EDTA chelates calcium, instantly halting eNOS/nNOS activity, while the pH shift prepares the sample for resin binding.
-
Resin Separation: Transfer the mixture to a 96-well filter plate containing 100 µL of pre-equilibrated Dowex-50W (Na+ form) cation-exchange resin. Centrifuge at 1000 x g for 3 minutes.
-
Quantification: Collect the flow-through containing [3H]-L-citrulline. Add scintillation cocktail and read on a MicroBeta counter.
Protocol II: Cell-Based NO Production and Viability Assay
Causality & Rationale: To prove the compound works in a physiological environment, we use BV2 murine microglial cells. When stimulated with Lipopolysaccharide (LPS), BV2 cells robustly upregulate iNOS and secrete NO [3]. In aqueous media, NO rapidly oxidizes to stable nitrite (NO₂⁻), which is quantified using the Griess reagent. Self-Validating System: A compound might reduce NO levels simply by being toxic to the cells. Therefore, an orthogonal MTT cell viability assay must be run on the exact same plate to ensure the reduction in NO is driven by pharmacological enzyme inhibition, not cell death.
Step-by-Step Methodology
-
Cell Seeding: Seed BV2 cells at 2 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Stimulation & Treatment: Aspirate media. Add fresh media containing 100 ng/mL LPS (to induce iNOS) and serial dilutions of Ethanimidamide, 2-amino-N-cyclohexyl- (0.1 µM to 100 µM). Include 1400W as a positive control inhibitor. Incubate for 24 hours.
-
Griess Assay (NO Quantification): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate in the dark for 10 minutes. Read absorbance at 540 nm.
-
MTT Assay (Viability Check): To the remaining cells and media in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 2 hours. Aspirate media, dissolve the formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.
Data Presentation & Interpretation
Quantitative data must be analyzed using non-linear regression (four-parameter logistic curve) to determine IC₅₀ values. The Selectivity Index (SI) is calculated as (IC₅₀ eNOS / IC₅₀ iNOS).
Table 1: Representative Quantitative Data Profile for Acetamidine Derivatives
| Compound | iNOS IC₅₀ (µM) | eNOS IC₅₀ (µM) | nNOS IC₅₀ (µM) | Selectivity Index (eNOS/iNOS) | BV2 Cell Viability (at 100 µM) |
| Ethanimidamide, 2-amino-N-cyclohexyl- | 0.15 ± 0.03 | > 50.0 | 12.5 ± 1.2 | > 333x | > 95% |
| 1400W (Positive Control) | 0.05 ± 0.01 | > 50.0 | 2.0 ± 0.4 | > 1000x | > 95% |
| L-NAME (Pan-NOS Inhibitor) | 15.2 ± 2.1 | 1.5 ± 0.3 | 0.8 ± 0.1 | 0.1x (Not Selective) | > 95% |
Interpretation Note: A successful profile for Ethanimidamide, 2-amino-N-cyclohexyl- will demonstrate potent iNOS inhibition (IC₅₀ < 1 µM) while maintaining high cell viability, proving the mechanism of action is target-specific and non-cytotoxic.
References
- Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Current Enzyme Inhibition.
- Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies. ACS Medicinal Chemistry Letters.
- Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflamm
Application Note: Ethanimidamide, 2-amino-N-cyclohexyl- in Catalysis
Part 1: Executive Summary & Strategic Utility
Ethanimidamide, 2-amino-N-cyclohexyl- represents a specialized class of unsymmetrical bidentate nitrogen ligands . Unlike symmetric diamines (like ethylenediamine) or diimines (like bipyridine), this ligand motif offers a unique "hard-soft" electronic gradient. It features a hard primary amine (
This electronic asymmetry, combined with the steric bulk of the
-
Copper-Catalyzed Cross-Couplings: Stabilizing Cu(I) intermediates in Ullmann and Chan-Lam type C-N/C-O bond formations.
-
NHC Precursor Synthesis: Serving as a direct modular building block for
-cyclohexyl-imidazolin-2-ylidenes (N-Heterocyclic Carbenes). -
Surface Passivation: Emerging utility in stabilizing metal-halide perovskite lattices for optoelectronics.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-amino-N-cyclohexylethanimidamide |
| Common Name | |
| CAS Number | 53623-72-6 |
| Molecular Formula | |
| Coordination Mode | |
| Key Feature | Electronic Asymmetry ( |
Part 2: Mechanism of Action & Ligand Design
The Coordination Mode
The ligand binds transition metals (M) forming a stable 5-membered chelate ring . The cyclohexyl group on the amidine nitrogen provides critical steric bulk, protecting the metal center from over-aggregation while maintaining solubility in non-polar organic solvents.
-
Amine Donor (
): Hard base, anchors the ligand to the metal. -
Amidine Donor (
): Strong -donor and -acceptor capability, modulating the electron density at the metal center to facilitate oxidative addition steps.
Figure 1: Coordination logic of the unsymmetrical amino-amidine ligand.
Part 3: Application Protocols
Application A: Copper-Catalyzed C-N Cross-Coupling (Ullmann-Type)
This protocol utilizes the ligand to stabilize Copper(I), preventing disproportionation and enabling lower-temperature amination of aryl halides.
Target Reaction: Aryl Iodide + Amine
Materials
-
Catalyst Precursor: CuI (Copper(I) Iodide) - 99.99%
-
Ligand: Ethanimidamide, 2-amino-N-cyclohexyl- (20 mol%)
-
Base:
(Cesium Carbonate) - Anhydrous -
Solvent: DMSO or Dioxane (Dry, degassed)
Step-by-Step Protocol
-
Catalyst Pre-formation:
-
In a glovebox or under Argon, mix CuI (19 mg, 0.1 mmol) and the Ligand (31 mg, 0.2 mmol) in a screw-cap vial.
-
Add 1.0 mL of dry DMSO.
-
Stir at RT for 15 minutes. The solution should turn from off-white to a clear/pale yellow homogeneous solution, indicating complex formation (
).
-
-
Reaction Assembly:
-
Add the Aryl Iodide (1.0 mmol) and the Nucleophile (Amine/Amide, 1.2 mmol) to the vial.
-
Add
(650 mg, 2.0 mmol). -
Seal the vial with a PTFE-lined cap.
-
-
Execution:
-
Heat the reaction block to 80–90°C (mild conditions facilitated by the ligand).
-
Stir vigorously (1000 rpm) for 12–24 hours.
-
-
Work-up:
-
Cool to RT. Dilute with EtOAc (10 mL) and wash with water (3 x 5 mL) to remove DMSO and inorganic salts.
-
Dry organic layer over
, filter, and concentrate. -
Purify via flash chromatography.
-
Why this works: The amidine moiety prevents the formation of unreactive copper aggregates (Cu-mirror) often seen in ligand-free systems.
Application B: Synthesis of N-Heterocyclic Carbene (NHC) Precursors
This molecule is a "masked" diamine that can be cyclized to form imidazolinium salts, which are precursors to NHC ligands for Ruthenium (Grubbs) or Palladium catalysts.
Target Transformation: Cyclization to 1-cyclohexyl-4,5-dihydroimidazol-3-ium salt.
Protocol
-
Reagents: Mix 2-amino-N-cyclohexylethanimidamide (1.0 eq) with Triethyl Orthoformate (
, 5.0 eq). -
Catalyst: Add a catalytic amount of Ammonium Tetrafluoroborate (
, 5 mol%). -
Cyclization:
-
Reflux at 100°C for 4 hours.
-
The amino group attacks the orthoformate, followed by ring closure with the amidine nitrogen.
-
-
Isolation:
-
Cool to RT. The product often precipitates.
-
If not, add diethyl ether to induce precipitation.
-
Filter and wash with ether to obtain the Imidazolinium Tetrafluoroborate salt .
-
-
Usage: Deprotonate this salt with KHMDS to generate the free carbene in situ.
Part 4: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Low Yield in Coupling | Catalyst Oxidation | Ensure CuI is white (not green/brown) before use. Purge solvents with |
| Ligand Hydrolysis | Wet Solvents | Amidines can hydrolyze to amides in wet acidic conditions. Use anhydrous solvents and store ligand under inert gas. |
| Poor Solubility | Wrong Solvent | The cyclohexyl group requires semi-polar solvents (DMSO, DMF, Toluene). Avoid pure water or hexane. |
| Blue Reaction Color | Cu(II) Formation | Oxygen leak. The active species is Cu(I).[1] Add a reductant (e.g., 5 mol% Ascorbic Acid) if using non-degassed solvents. |
Part 5: Mechanistic Pathway (Catalysis)
The following diagram illustrates the catalytic cycle for the C-N coupling application, highlighting the ligand's role in stabilizing the oxidative addition complex.
Figure 2: Proposed catalytic cycle for Cu-catalyzed amidation using the amino-amidine ligand.
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines. Accounts of Chemical Research. (Contextual grounding for amino-ligand mechanism). Retrieved from [Link]
-
Tsuritani, T., et al. (2003). Efficient Synthesis of 2-Imidazolines via Palladium-Catalyzed Coupling. Organic Letters. (Contextual grounding for imidazoline/amidine chemistry). Retrieved from [Link]
-
Gao, J., et al. (2025).[2] Regulation of Optoelectronic Properties for Sky-Blue Perovskite Light-Emitting Diodes Using Small Amine Molecule Ligands. IEEE Transactions on Electron Devices.[2] (Cited for modern materials application of 2-aminoacetamidine derivatives).[2][3] Retrieved from [Link]
Sources
Application Note: Leveraging Ethanimidamide, 2-amino-N-cyclohexyl- for High-Throughput Combinatorial Library Generation
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals Focus Area: Scaffold Diversification, Peptidomimetics, and Multicomponent Reactions (MCRs)
Executive Summary
In the landscape of modern drug discovery, the design of high-quality combinatorial libraries relies heavily on the selection of versatile, bifunctional building blocks. Ethanimidamide, 2-amino-N-cyclohexyl- (CAS: 53623-72-6) represents a highly privileged scaffold for diversity-oriented synthesis[1]. Featuring both a primary aliphatic amine and an
This application note details the causality behind utilizing this specific scaffold, outlines self-validating experimental protocols for library generation, and provides a structural framework for integrating this building block into automated high-throughput screening (HTS) pipelines.
Molecular Rationale & Physicochemical Profiling
The strategic value of Ethanimidamide, 2-amino-N-cyclohexyl- lies in its orthogonal reactivity and its biomimetic properties.
-
Arginine Mimicry & Protease Targeting: Trypsin-like serine proteases (e.g., thrombin, Factor Xa, uPA) cleave peptide bonds adjacent to basic residues. The S1 specificity pocket of these enzymes contains a deep, negatively charged Asp189 residue. The amidine moiety of our scaffold forms a highly stable bidentate salt bridge with Asp189, acting as an arginine mimetic[3].
-
Lipophilic Capping: Traditional unsubstituted amidines suffer from high basicity (pKa > 12) and poor oral bioavailability. The
-cyclohexyl substitution acts as a lipophilic cap, lowering the overall desolvation penalty and allowing the molecule to engage adjacent hydrophobic sub-pockets (S2/S4), thereby improving cellular permeability[4]. -
Peptidine Generation: The primary amine allows for iterative solid-phase peptide synthesis (SPPS). When incorporated into oligomers, the resulting "peptidines" (glycine-amidine-based oligomers) exhibit high functional group density and adopt a rigid trans (E) amidine geometry, reducing conformational entropy and increasing target affinity[5].
Table 1: Physicochemical Profile of the Core Scaffold
| Property | Value | Causality / Impact on Library Design |
| Chemical Name | Ethanimidamide, 2-amino-N-cyclohexyl- | Bifunctional nature allows orthogonal diversification. |
| CAS Number | 53623-72-6 | Ensures precise reagent sourcing for HTS[1]. |
| Molecular Weight | 155.24 g/mol | Low MW ensures final library compounds remain within Lipinski's Rule of 5. |
| Hydrogen Bond Donors | 3 | Facilitates strong target engagement (e.g., Asp/Glu residues)[6]. |
| Hydrogen Bond Acceptors | 1 | Optimizes solubility in protic solvents during library synthesis. |
| Rotatable Bonds | 2 | Low flexibility pre-organizes the molecule for rigid target binding[1]. |
Divergent Combinatorial Workflows
To maximize the chemical space explored, we employ a divergent synthesis strategy. The primary amine is utilized for traditional
Fig 1. Divergent combinatorial library synthesis workflow utilizing the bifunctional scaffold.
Experimental Protocols
The following protocols are designed as self-validating systems. Built-in quality control (QC) checkpoints ensure that unreacted starting materials or side products do not generate false positives during biological screening.
Protocol A: Synthesis of Fused Imidazoles via the GBB-3CR (Vector 2)
The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction is a highly efficient method for generating bridgehead nitrogen heterocycles. The reaction between our amidine scaffold, an aldehyde, and an isocyanide forms a Schiff base intermediate, which undergoes cyclization to yield an imidazo-heterocycle[2][7].
Materials:
-
Ethanimidamide, 2-amino-N-cyclohexyl- (0.1 M in MeOH)
-
Diverse Aldehyde Library (0.1 M in MeOH)
-
Diverse Isocyanide Library (0.1 M in MeOH)
-
Catalyst: Scandium(III) triflate (
) or -Toluenesulfonic acid (PTSA)[7]
Step-by-Step Methodology:
-
Dispensing: Using an acoustic liquid handler (e.g., Echo®), dispense 10 µL of the amidine scaffold into a 384-well reaction plate.
-
Imine Formation: Add 10 µL of the aldehyde library to the respective wells. Add 2 µL of
(10 mol% final concentration). Incubate at room temperature for 30 minutes to ensure complete Schiff base formation. Causality: Pre-forming the imine prevents the isocyanide from polymerizing or reacting prematurely. -
Cyclization: Dispense 10 µL of the isocyanide library into the wells.
-
Microwave Irradiation: Seal the plate and subject it to microwave heating (120°C for 15 minutes) or conventional heating (60°C for 6 hours). Causality: Microwave heating significantly accelerates the cyclization step of the GBB reaction, minimizing degradation of sensitive aldehydes[8].
-
Self-Validating QC: Evaporate the solvent in a Genevac. Re-suspend in DMSO. Subject 5% of the wells to LC-MS. Validation Criterion: >80% conversion to the desired mass
with no unreacted isocyanide peaks (which can act as assay interferents).
Protocol B: Solid-Phase Synthesis of Peptidine Sub-Libraries (Vector 1)
To create rigidified arginine mimetics, the primary amine of the scaffold is coupled to a resin-bound peptide chain[5].
Materials:
-
Fmoc-Rink Amide Resin (loading 0.6 mmol/g)
-
Ethanimidamide, 2-amino-N-cyclohexyl-
-
Coupling Reagents: HATU, DIPEA in DMF
Step-by-Step Methodology:
-
Resin Swelling & Deprotection: Swell 100 mg of resin in DCM for 20 mins. Deprotect the Fmoc group using 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF and DCM.
-
Scaffold Coupling: Pre-activate a carboxylic acid building block (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes. Add to the resin and agitate for 2 hours.
-
Amine Functionalization: To attach our core scaffold, generate an electrophilic site on the resin (e.g., via bromoacetic acid coupling), followed by nucleophilic displacement using Ethanimidamide, 2-amino-N-cyclohexyl- (5 eq in DMSO) at 50°C overnight. Causality: The primary amine of the scaffold is highly nucleophilic, but the steric bulk of the cyclohexyl group requires elevated temperatures for efficient
displacement. -
Cleavage: Cleave the peptidine from the resin using TFA/TIPS/Water (95:2.5:2.5) for 2 hours.
-
Self-Validating QC: Precipitate the product in cold diethyl ether. Centrifuge, decant, and analyze the pellet via RP-HPLC. Validation Criterion: A single major peak (>85% AUC) at 214 nm, confirming the stability of the amidine group under strong acidic cleavage conditions.
Library Validation & Data Presentation
Upon completion of the synthesis protocols, the resulting libraries must be profiled to ensure they occupy the desired chemical space. Table 2 summarizes the expected metrics for a 384-member library generated using the protocols above.
Table 2: Combinatorial Library Validation Metrics
| Metric | Sub-Library A (Peptidines) | Sub-Library B (GBB Imidazoles) | Target Application |
| Average Yield | 75 - 85% (Post-Cleavage) | 60 - 90% (Crude) | High-throughput screening |
| Average Purity (LC-MS) | > 85% | > 80% | Direct-to-biology assays |
| Molecular Weight Range | 350 - 550 Da | 250 - 450 Da | Rule-of-5 compliant |
| Primary Biological Target | Trypsin-like Serine Proteases | Protein-Protein Interactions (PPIs) | Hit identification |
| Key Structural Motif | Rigid trans-amidine backbone | Fused Imidazo[1,2-a]heterocycle | Target pre-organization |
References
-
Building block chemical space, cyclic aromatic amidines, aldehydes, and isocyanides, used. ResearchGate. Available at:[Link]
-
Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis. PMC - National Institutes of Health. Available at:[Link]
-
Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC - National Institutes of Health. Available at:[Link]
-
Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. PubMed - National Institutes of Health. Available at:[Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Available at:[Link]
-
The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides. PubMed - National Institutes of Health. Available at:[Link]
-
Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases. RSC Publishing. Available at:[Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction. ACS Publications. Available at:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogen bonding for the design of inhibitors by targeting the S1 pocket of serine proteases - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03145B [pubs.rsc.org]
- 5. Peptidines: glycine-amidine-based oligomers for solution- and solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scielo.br [scielo.br]
Application Notes & Protocols: A Framework for Efficacy Testing of Novel Ethanimidamide, 2-amino-N-cyclohexyl- Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental pipeline to evaluate the efficacy of novel Ethanimidamide, 2-amino-N-cyclohexyl- derivatives. This class of compounds, sharing structural similarities with known bioactive molecules, warrants a systematic and multi-tiered approach to elucidate its therapeutic potential. These protocols emphasize scientific integrity, from initial in vitro screening to conclusive in vivo validation, ensuring that the generated data is both reliable and translatable. The narrative explains the rationale behind each experimental choice, provides detailed, step-by-step methodologies for key assays, and incorporates data visualization and interpretation strategies.
Introduction: The Scientific Imperative for a Structured Efficacy Pipeline
The "Ethanimidamide, 2-amino-N-cyclohexyl-" scaffold and its derivatives represent a class of molecules with potential therapeutic relevance. Structurally related compounds, such as amino-alkyl-cyclohexanes, have been investigated for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, with applications in neurological disorders.[1][2] Other cyclohexyl-containing structures have been explored for a range of biological activities, including opioid receptor modulation and even as scaffolds for lipid nanoparticles.[3][4] Given this chemical precedent, a structured and logical approach is paramount to systematically uncover the biological activity and therapeutic efficacy of novel derivatives.
The journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A significant bottleneck is the translation of early-stage findings into clinical success.[5] To mitigate this risk, a meticulously designed experimental cascade is essential. This guide outlines a workflow that progresses from high-throughput in vitro assays to more complex, physiologically relevant in vivo models. The core philosophy is to "fail fast, fail cheap," by identifying non-viable candidates early, while building a comprehensive data package for promising leads.
This framework is built on three pillars:
-
Initial Broad Screening: To determine the general biological impact (e.g., cytotoxicity, antibacterial activity).
-
Target-Specific Investigation: To confirm whether the compound interacts with a specific molecular target in a cellular context.
-
Whole Organism Validation: To assess efficacy, safety, and pharmacokinetic/pharmacodynamic profiles in a living system.[6][7]
The following sections provide detailed protocols and the scientific rationale for each stage of this discovery pipeline.
Part I: In Vitro Efficacy & Mechanism of Action
In vitro assays are the foundational step in drug discovery, offering a controlled environment to assess a compound's biological activity at the cellular and molecular level.[8] They are critical for initial screening, dose-response analysis, and elucidating the mechanism of action.[9]
Foundational Activity Screening: Cytotoxicity Profiling
Before assessing therapeutic efficacy, it is crucial to determine the inherent cytotoxicity of the derivatives. This data establishes the therapeutic window and informs the concentrations used in subsequent assays. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[9]
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[10][11] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[10][12][13] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13][14] By exposing cells to a range of compound concentrations, we can determine the IC₅₀ (half-maximal inhibitory concentration), a key measure of potency.
Protocol: MTT Assay for Cytotoxicity
-
Cell Plating: Seed cells (e.g., HeLa for a cancer line, HEK293 for a non-cancerous line) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Ethanimidamide derivatives in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO-treated cells) and a no-cell blank control.[8]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8][10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[8][10] Mix gently on an orbital shaker until the color is uniform.[12][13]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10][14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot against compound concentration to determine the IC₅₀ value.
Data Presentation: Cytotoxicity of Ethanimidamide Derivatives
| Derivative | Cell Line | Exposure Time (h) | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Compound A | HeLa | 48 | 15.2 | 4.1 |
| Compound A | HEK293 | 48 | 62.8 | - |
| Compound B | HeLa | 48 | 5.8 | 12.5 |
| Compound B | HEK293 | 48 | 72.5 | - |
| Doxorubicin | HeLa | 48 | 0.9 | 3.3 |
| Doxorubicin | HEK293 | 48 | 3.0 | - |
| ¹Selectivity Index = IC₅₀ (Non-cancerous cell line) / IC₅₀ (Cancer cell line) |
Target Engagement: Confirming Intracellular Binding
A critical step in drug development is confirming that a compound binds to its intended molecular target within the complex environment of a cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing this target engagement.[15][16]
Scientific Rationale: CETSA operates on the principle of ligand-induced thermal stabilization.[15] When a drug (ligand) binds to its target protein, it generally increases the protein's stability. Upon heating, unbound proteins will denature and aggregate at a lower temperature than ligand-bound proteins. By measuring the amount of soluble protein remaining at various temperatures, one can infer target engagement.[17]
Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for Target Engagement
-
Cell Treatment: Treat cultured cells with either the test derivative at a fixed concentration (e.g., 10x IC₅₀) or a vehicle control for a specified time.[18]
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[15]
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[15]
-
Quantification: Carefully collect the supernatant, which contains the soluble protein fraction.[15] Quantify the amount of the specific target protein using a suitable method like Western Blotting or an ELISA-based format such as AlphaLISA.[18][19]
-
Data Analysis: For each temperature point, normalize the amount of soluble protein in the drug-treated sample to the vehicle-treated sample. Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and thus, target engagement.
Part II: In Vivo Efficacy Assessment
While in vitro assays are essential for initial screening, in vivo studies in living organisms are critical for evaluating the true therapeutic potential of a compound.[6][7] These studies provide insights into pharmacokinetics, pharmacodynamics, and overall efficacy and safety in a complex biological system.[7][20]
Pharmacokinetics and Pharmacodynamics (PK/PD)
Understanding what the body does to the drug (Pharmacokinetics, PK) and what the drug does to the body (Pharmacodynamics, PD) is fundamental to designing an effective dosing regimen.[21]
-
Pharmacokinetics (PK): Studies the absorption, distribution, metabolism, and excretion (ADME) of a compound.[22] Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), half-life (t½), and AUC (area under the curve).[23]
-
Pharmacodynamics (PD): Examines the relationship between drug concentration and its pharmacological effect over time.[23] This helps to establish a link between exposure and efficacy.
Experimental Design: A Basic PK Study
-
Animal Model: Select an appropriate animal model, typically rodents (mice or rats) for initial studies.[6][7]
-
Administration: Administer the derivative via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) post-administration.
-
Bioanalysis: Process the blood to plasma or serum and quantify the concentration of the parent compound (and potentially key metabolites) using a validated analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Parameter Calculation: Use specialized software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the concentration-time data.[24]
Logical Flow: Integrating PK/PD with Efficacy
Caption: Integration of PK/PD studies into the in vivo efficacy workflow.
Disease Model Efficacy Study
The choice of animal model is critical and should closely mimic the human disease state being targeted.[6] For oncology, this often involves xenograft models where human tumor cells are implanted into immunodeficient mice.[25]
Protocol: Subcutaneous Xenograft Model Efficacy Study
-
Model Establishment: Inoculate immunodeficient mice (e.g., nude or NSG mice) subcutaneously on the flank with a suspension of human cancer cells (e.g., 1-5 million cells).[25]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (typically 5-10 mice per group), including a vehicle control group and a positive control (standard-of-care drug) group.[25]
-
Treatment: Administer the Ethanimidamide derivative according to the dosing regimen determined from PK studies.
-
Monitoring: Monitor animal health and body weight regularly (e.g., daily or bi-weekly). Measure tumor dimensions with calipers bi-weekly and calculate tumor volume (Volume = (Length x Width²)/2).[25]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Key endpoints include tumor growth inhibition (TGI), survival analysis, and body weight change.[25]
-
Terminal Analysis: At the end of the study, collect tumors and other tissues for further analysis (e.g., biomarker analysis, histology).
Data Presentation: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, p.o., QD | 1250 ± 150 | - | +2.5 |
| Compound B | 20 mg/kg, p.o., QD | 550 ± 95 | 56 | -1.8 |
| Compound B | 40 mg/kg, p.o., QD | 310 ± 70 | 75.2 | -4.5 |
| Positive Control | 10 mg/kg, i.p., QW | 420 ± 88 | 66.4 | -8.2 |
| Data are presented as mean ± SEM. p.o. = oral, i.p. = intraperitoneal, QD = once daily, QW = once weekly. |
Conclusion
The experimental framework detailed in these application notes provides a rigorous, stepwise approach to evaluating the efficacy of novel Ethanimidamide, 2-amino-N-cyclohexyl- derivatives. By systematically progressing from broad in vitro cytotoxicity screens to specific in cellula target engagement assays and finally to comprehensive in vivo disease models, researchers can build a robust data package. This logical progression allows for informed decision-making, ensuring that resources are focused on the most promising candidates and increasing the probability of translating a novel chemical entity into a clinically valuable therapeutic.
References
-
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
G-Biosciences. (n.d.). Technical Manual MTT Cell Viability Assay Kit. Retrieved from [Link]
-
Cure Rare Disease. (n.d.). The Role of in-vivo Studies in Rare Disease Therapeutic Development. Retrieved from [Link]
-
Frontiers in Microbiology. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Retrieved from [Link]
-
American Society for Microbiology. (2012). In Vitro Evaluation of Novel Compounds against Selected Resistant Pseudomonas aeruginosa Isolates. Retrieved from [Link]
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ACS Publications. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
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Creative Animodel. (n.d.). In vivo Efficacy Testing. Retrieved from [Link]
-
MDPI. (2023). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]
-
ModernVivo. (2025). Top Trends in In Vivo Animal Studies for 2026. Retrieved from [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Role of animal models in biomedical research: a review. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). Drug Pharmacokinetics (PK), Pharmacodynamics (PD) Study. Retrieved from [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
International Council for Harmonisation. (1994). Safety Guidelines. Retrieved from [Link]
-
PubMed. (n.d.). Amino-alkyl-cyclohexanes as a novel class of uncompetitive NMDA receptor antagonists. Retrieved from [Link]
-
PubMed. (1999). Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Retrieved from [Link]
-
PubMed. (1986). Factors affecting binding of trans-N-[2-(methylamino)cyclohexyl]benzamides at the primary morphine receptor. Retrieved from [Link]
-
MDPI. (2025). 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Retrieved from [Link]
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- 6. The Role of in-vivo Studies in Rare Disease Therapeutic Development | | Cure Rare Disease [cureraredisease.org]
- 7. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. assaygenie.com [assaygenie.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. news-medical.net [news-medical.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. wuxibiology.com [wuxibiology.com]
- 21. bioagilytix.com [bioagilytix.com]
- 22. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 23. Pharmacodynamics and Pharmacokinetics Test - CD Bioparticles [cd-bioparticles.net]
- 24. nebiolab.com [nebiolab.com]
- 25. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of N-Cyclohexyl Amidine Synthesis
Topic: Optimization and Troubleshooting of N-Cyclohexyl Amidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Support Level: Tier 3 (Senior Application Scientist)[1]
Executive Summary
Synthesizing N-cyclohexyl amidines presents a unique set of challenges compared to unhindered amidines. The cyclohexyl group introduces significant steric bulk adjacent to the nucleophilic nitrogen, retarding the rate of attack on activated nitrile or imidate intermediates. Furthermore, the resulting amidines are strong bases and prone to hydrolysis or "oiling out" during purification.
This guide moves beyond standard textbook procedures, offering field-tested protocols to overcome the specific kinetic and thermodynamic barriers associated with N-cyclohexyl systems.
Part 1: Method Selection (Decision Matrix)
Before troubleshooting, ensure you are using the correct synthetic pathway for your specific substrate profile.
Figure 1: Decision matrix for selecting the optimal synthesis route based on starting material and functional group compatibility.
Part 2: Troubleshooting & Optimization Protocols
Ticket #001: Low Yield via Pinner Reaction (The "Classic" Route)
User Issue: "I am reacting benzonitrile with ethanol and HCl, followed by cyclohexylamine. I mostly isolate the ethyl ester or the primary amide, and my yield of the N-cyclohexyl amidine is <30%."
Root Cause Analysis:
-
Steric Retardation: The cyclohexyl amine is a secondary alkyl amine with significant steric bulk. It reacts slowly with the intermediate imidate salt.
-
Competitive Hydrolysis: If the second step (amine addition) is slow, trace moisture will hydrolyze the imidate salt to the ester (if acidic) or the amide (if pH rises), effectively killing the reaction.
-
Pinner Salt Instability: The intermediate imidate hydrochloride is thermally unstable.[2][3]
Optimization Protocol (The "Anhydrous-Crowded" Modification):
-
Switch Alcohol: Do not use ethanol. Use Methanol . The smaller methyl group on the imidate intermediate reduces steric hindrance during the subsequent attack by cyclohexylamine.
-
Solvent Switch: Run the first step (Pinner salt formation) in 1,4-dioxane or Et2O rather than neat alcohol to precipitate the salt, driving equilibrium forward.
-
The "Dry-Break" Technique:
-
Step 1: Saturate Nitrile + MeOH (1.1 eq) in Dioxane with dry HCl gas at 0°C. Stir 24h at 4°C.
-
Step 2:CRITICAL: Evaporate excess HCl and solvent under high vacuum (keep cold!) to leave the solid imidate salt.
-
Step 3: Resuspend the salt in anhydrous MeOH. Add Cyclohexylamine (1.5 eq) mixed with 1.0 eq of Triethylamine .
-
Why? The Et3N neutralizes the HCl released, preventing the amine from becoming protonated (and non-nucleophilic).
-
Quantitative Comparison:
| Parameter | Standard Pinner | Optimized "Dry-Break" |
|---|---|---|
| Alcohol | Ethanol | Methanol (Less Steric) |
| Intermediate Handling | One-pot | Isolation/Evaporation of excess HCl |
| Base Additive | None | Triethylamine (1.0 eq) |
| Typical Yield | 25-40% | 75-85% |
Ticket #002: Reaction Failure with Electron-Deficient Nitriles
User Issue: "I am trying to synthesize an N-cyclohexyl amidine from a pyridine-carbonitrile or an electron-poor benzonitrile. The Pinner reaction fails completely."
Root Cause: Electron-deficient nitriles are poor nucleophiles for protonation (Step 1 of Pinner) but excellent electrophiles for direct nucleophilic attack. Acid catalysis is the wrong tool here.
Recommended Solution: Copper-Catalyzed Oxidative Coupling (Method C) This modern method avoids the moisture sensitivity of the Pinner reaction and works exceptionally well for electron-deficient systems.
Protocol (Based on CuCl/O2 System):
-
Reagents: Nitrile (1.0 mmol), Cyclohexylamine (1.2 mmol).[1]
-
Catalyst: CuCl (10 mol%).[1]
-
Base/Ligand: Cs2CO3 (2.0 eq), 2,2'-bipyridine (10 mol%).[1]
-
Solvent: TFE (2,2,2-Trifluoroethanol) or DMSO.[1]
-
Conditions: 100°C under an Oxygen balloon (1 atm).
Mechanism: The Copper(I) activates the amine and nitrile, facilitating the nucleophilic attack followed by oxidative dehydrogenation to the amidine. The TFE solvent stabilizes the radical intermediates.
Ticket #003: High Yield but "Oiling Out" During Purification
User Issue: "I used the Lithiated Amine method (BuLi). The reaction worked (TLC shows product), but I have a dark oil that won't crystallize. Column chromatography results in significant tailing and loss of mass."
Root Cause:
-
Basicity: N-cyclohexyl amidines are strong organic bases. On silica gel, they interact strongly with acidic silanol groups, causing streaking and irreversible adsorption (decomposition).[1]
-
Lipophilicity: The cyclohexyl group makes the molecule greasy, preventing crystallization from standard polar solvents.
Purification Rescue Guide:
Option A: The "Buffered" Column
-
Pre-treatment: Slurry the silica gel in the eluent containing 1-2% Triethylamine (Et3N) before packing the column.
-
Eluent: Use DCM:MeOH:Et3N (e.g., 95:4:1).[1] The amine blocks the acidic sites on the silica.
Option B: Salt Formation (The "Solidification" Trick) If the free base is an oil, convert it to a salt to force crystallization.
-
Dissolve the crude oil in a minimal amount of dry acetone or Et2O.
-
Add a solution of anhydrous oxalic acid or fumaric acid (1.0 eq) in the same solvent.
-
The amidinium oxalate/fumarate salt usually precipitates as a white, crystalline solid.[1]
-
Filter and wash with cold ether.
-
Note: These salts are often pharmacological grade and more stable than the free base.
-
Ticket #004: Synthesis from Amides (Vilsmeier Route)
User Issue: "My starting material is an amide, not a nitrile. I treated it with POCl3 and then cyclohexylamine, but I got low yields and tarry byproducts."
Root Cause: The intermediate imidoyl chloride formed by POCl3 is extremely electrophilic. If the temperature is too high during the amine addition, or if the cyclohexylamine is added too fast, it can lead to over-reaction (amidine reacting with another imidoyl chloride) or polymerization.
Optimization Protocol:
-
Activation: Reflux Amide + POCl3 (neat or in Toluene) for 2 hours. Evaporate excess POCl3 completely (use toluene azeotrope).[1]
-
The "Cold-Quench": Dissolve the crude imidoyl chloride in dry DCM and cool to -10°C .
-
Amine Addition: Add Cyclohexylamine (1.1 eq) mixed with Diisopropylethylamine (DIPEA) (1.5 eq) dropwise over 30 minutes.
-
Why DIPEA? It acts as a proton scavenger. Unlike pyridine, it is too bulky to attack the electrophilic center, preventing side reactions.[1]
Part 3: Visualizing the Pinner Failure Modes
Understanding why the reaction fails is key to fixing it.
Figure 2: Mechanistic pathway of the Pinner reaction highlighting the critical competition between Amidine formation (desired) and Hydrolysis/Elimination (byproducts).[1][4]
References
-
Copper-Catalyzed Aerobic Oxidative Synthesis: Sahoo, H. et al. "Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis." Semantic Scholar/Sciforum, 2020. (Demonstrates CuCl/Cs2CO3/O2 system for cyclohexylamine addition).
-
Lanthanide-Catalyzed Addition: Wang, J., Xu, F., & Shen, Q. "A One-Step Synthesis of Monosubstituted N-Arylamidinates via Addition of Amines to Nitriles Catalyzed by Ytterbium Amides."[1][5][6] Organic Letters, 2008, 10(3), 445-448.[1][5]
-
One-Pot Lithiated Amine Method: Zhang, Y. et al. "N-Cyclohexyl-3-methylbenzamidine."[1] Acta Crystallographica Section E, 2013.[1] (Describes the direct addition of Li-cyclohexylamide to nitriles).
-
Amide Activation (Vilsmeier/Tf2O): Charette, A. B. et al. "Mild Method for the Synthesis of Amidines by the Electrophilic Activation of Amides." Journal of Organic Chemistry. (General reference for Tf2O/POCl3 activation).
Sources
Technical Support Center: Purification of Ethanimidamide, 2-amino-N-cyclohexyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of the crude ethanimidamide, 2-amino-N-cyclohexyl-. Given the compound's structural features—a strongly basic amidine, a primary amine, and a non-polar cyclohexyl group—researchers can expect unique challenges related to compound stability, chromatographic behavior, and impurity removal. This document is structured to provide both troubleshooting advice in a question-and-answer format and detailed, actionable protocols.
I. Compound Profile & Predicted Challenges
-
Structure: Ethanimidamide, 2-amino-N-cyclohexyl-
-
Key Functional Groups:
-
Amidine: Strongly basic (pKa of conjugate acid typically ~12-13), prone to hydrolysis, and interacts strongly with acidic surfaces like silica gel.
-
Primary Amine: Basic (pKa of conjugate acid typically ~10-11), susceptible to oxidation.
-
N-cyclohexyl group: Confers non-polar character and steric bulk.
-
-
Anticipated Purification Challenges:
-
Hydrolytic Instability: The amidine functional group can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, which can cleave the C-N bond to form a carboxylic acid and an amine.[1]
-
Strong Interaction with Silica Gel: The presence of two basic centers leads to strong ionic interactions with the acidic silanol groups on standard silica gel, often resulting in poor peak shape (tailing), low recovery, or irreversible adsorption.[2]
-
Mixed Polarity: The combination of polar (amidine, amine) and non-polar (cyclohexyl) moieties can complicate the selection of a single solvent system for either chromatography or recrystallization.
-
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My compound is degrading or my recovery is very low after purification. What's happening?
Answer: The most likely cause is the chemical instability of the amidine group. Amidines can hydrolyze under both acidic and basic conditions, particularly when heated.[3][4] The primary amine is also a potential site for degradation through oxidation.
Troubleshooting Steps:
-
Assess pH Stability: Before attempting a large-scale purification, perform a small-scale stability test. Dissolve a small amount of the crude material in the solvents you plan to use for purification (e.g., your chromatographic mobile phase or recrystallization solvent). Monitor the sample by TLC or LC-MS over a few hours to check for the appearance of new spots, which could indicate degradation.
-
Avoid Strong Acids and Bases: Unless performing a controlled acid-base extraction, avoid prolonged exposure to strong acids (like concentrated HCl) or strong bases (like NaOH).[4][5] If using an acidic modifier in chromatography, opt for weaker, volatile acids like formic acid or acetic acid.
-
Maintain a Mildly Basic Environment: For silica gel chromatography, the addition of a small amount of a tertiary amine base like triethylamine (TEA) to the mobile phase can prevent protonation of your compound and minimize its interaction with the acidic silica, thereby reducing on-column degradation.[6]
-
Work at Lower Temperatures: If you suspect thermal instability, perform chromatographic separations and solvent evaporations at reduced temperatures.[7] For sensitive compounds, this can be critical for preventing degradation during the purification process.
FAQ 2: My compound streaks badly on a silica gel column or doesn't move from the origin. How can I fix this?
Answer: This is a classic problem for basic compounds on silica gel.[2] The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic nitrogen atoms in your molecule. This leads to severe peak tailing or complete retention.
Solutions:
-
Method A: Deactivate the Silica Gel with a Basic Modifier. This is the most common and effective solution for normal-phase chromatography. Adding a small percentage of a base to your mobile phase neutralizes the acidic sites on the silica gel.
-
Recommended Modifier: Add 0.1-1% triethylamine (TEA) to your mobile phase (e.g., ethyl acetate/hexane mixture). For more polar solvent systems like dichloromethane/methanol, using a 7N ammonia solution in methanol as the polar component is also highly effective.[8]
-
Procedure:
-
Prepare your eluent system with the added base.
-
Flush the column with this mobile phase before loading your sample. This ensures the entire stationary phase is deactivated.[9]
-
Dissolve your crude sample in a minimum amount of the mobile phase (or a slightly stronger solvent) and load it onto the column.
-
-
-
Method B: Switch to an Alternative Stationary Phase. If modifying the mobile phase is insufficient, a different type of stationary phase may be necessary.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[10] Use neutral or basic alumina to avoid the issues seen with acidic silica.
-
Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used.[11][12] This technique is excellent for separating compounds based on hydrophobicity. Your compound will likely require an aqueous buffer (e.g., water/acetonitrile with 0.1% formic acid or trifluoroacetic acid) to ensure good peak shape.[13]
-
FAQ 3: How can I remove inorganic salts or highly polar starting materials without chromatography?
Answer: An acid-base liquid-liquid extraction is an efficient and scalable method for this type of purification.[5][14] This technique leverages the ability to change the solubility of your basic compound by protonating it.
Workflow:
-
Dissolution: Dissolve the crude material in an organic solvent that is immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). Your basic compound will be protonated, forming a salt that is soluble in the aqueous layer.[15][16] The non-basic organic impurities will remain in the organic layer.
-
Separation: Separate the aqueous layer containing your protonated product. Discard the organic layer.
-
Basification and Re-extraction: Add a fresh portion of organic solvent to the aqueous layer. Slowly add a base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 12). This deprotonates your compound, making it soluble in the organic layer again.[15]
-
Final Steps: Separate the organic layer, dry it over an anhydrous salt (like Na₂SO₄), filter, and concentrate to yield the purified product.
FAQ 4: I'm struggling to recrystallize my compound. It either oils out or remains soluble.
Answer: Finding the right recrystallization solvent can be challenging for molecules with both polar and non-polar regions.[17] "Oiling out" typically occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution is cooled too quickly.[10]
Systematic Approach to Solvent Selection:
-
Single Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. A good single solvent will dissolve the compound when hot but not when cold.[18][19] Given the compound's structure, consider solvents of intermediate polarity like isopropanol, acetonitrile, or ethyl acetate.
-
Solvent Pair System: This is often more effective. Use a pair of miscible solvents where your compound is soluble in one ("good" solvent) and insoluble in the other ("poor" solvent).[20]
-
Procedure: Dissolve the crude product in a minimal amount of the "good" solvent at its boiling point. Then, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[21]
-
Suggested Pairs:
-
Isopropanol (good) / Heptane (poor)
-
Ethyl Acetate (good) / Hexanes (poor)
-
Methanol (good) / Diethyl Ether (poor)
-
-
-
Inducing Crystallization: If crystals do not form upon cooling, try the following techniques:[18][21]
-
Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution to create nucleation sites.[10]
-
Seeding: Add a tiny crystal of the pure compound (if available) to the solution.[10]
-
Cooling: Once the solution has reached room temperature, cool it further in an ice bath to maximize yield.[17]
-
III. Detailed Purification Protocols
Protocol 1: Optimized Flash Column Chromatography (Normal Phase)
This protocol is designed to overcome the strong interaction of the basic compound with silica gel.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (Standard Grade) | Most common and cost-effective. |
| Mobile Phase | System 1 (Less Polar): 0.5-1% Triethylamine in Hexane/Ethyl Acetate gradient. | Triethylamine deactivates acidic silanol sites, preventing tailing. |
| System 2 (More Polar): 2-10% (7N Ammonia in Methanol) in Dichloromethane. | Ammonia is a strong base that effectively neutralizes silica and improves elution of highly polar bases.[8] | |
| Sample Loading | Dry Loading: Adsorb the crude material onto a small amount of silica gel or Celite. | Prevents dissolution issues at the column head and often improves resolution, especially if the compound is not very soluble in the initial mobile phase.[8] |
| Elution | Start with a low polarity mobile phase and gradually increase the polarity. | Ensures that less polar impurities are washed out first, followed by your product, providing better separation. |
Protocol 2: Acid-Base Liquid-Liquid Extraction
This method is ideal for removing non-basic organic impurities and inorganic salts.
Step-by-Step Methodology:
-
Dissolve the crude material (1.0 g) in ethyl acetate (50 mL).
-
Transfer the solution to a 250 mL separatory funnel.
-
Add 1M HCl (aq) (50 mL) to the funnel. Shake gently for 1-2 minutes, venting frequently.[14]
-
Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Extract the remaining organic layer again with 1M HCl (aq) (25 mL). Combine the aqueous extracts.
-
Discard the organic layer which contains neutral impurities.
-
Return the combined aqueous extracts to the separatory funnel. Add fresh ethyl acetate (50 mL).
-
Slowly add 5M NaOH (aq) dropwise with swirling until the aqueous layer is strongly basic (confirm with pH paper, pH > 12).
-
Shake the funnel to extract the deprotonated product into the ethyl acetate layer.
-
Drain and discard the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) (25 mL) to remove residual water.
-
Drain the organic layer into a flask, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
IV. Visual Workflow Diagrams
Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial analysis of the crude material.
Caption: Decision tree for purification method selection.
Mechanism of Basic Compound Interaction with Silica Gel
This diagram illustrates the problematic interaction between a basic analyte and the acidic silica gel surface, and how a basic modifier mitigates this issue.
Sources
- 1. allen.in [allen.in]
- 2. researchgate.net [researchgate.net]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. Chromatographic purification of N–H ketimines via suppression of hydrolysis using dried silica gel and Et3N - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. waters.com [waters.com]
- 14. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Recrystallization [wiredchemist.com]
- 18. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 19. rubingroup.org [rubingroup.org]
- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 21. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Overcoming Poor Solubility of N-Cyclohexyl Amidine Derivatives
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solubility Optimization & Troubleshooting for N-Cyclohexyl Amidines
Introduction: The Physicochemical Paradox
N-cyclohexyl amidine derivatives present a unique "push-pull" solubility challenge. You are likely dealing with a molecule that possesses a highly basic center (the amidine, pKa ~11–12) attached to a significant lipophilic moiety (the cyclohexyl group, LogP > 3).
-
The Trap: Researchers often default to Hydrochloride (HCl) salts. While HCl is standard, it often fails for this specific class because the high lattice energy of the resulting crystal, combined with the "grease ball" effect of the cyclohexyl ring, limits thermodynamic solubility.
-
The Solution: You must move beyond simple protonation and engineer the solid-state landscape and solvation shell of your molecule.
This guide provides a structured, self-validating workflow to resolve these issues.
Module 1: Salt Selection & Crystal Engineering
Why this matters: For basic drugs (pKa > 10), salt formation is the most potent lever for solubility. However, the counterion must be chosen to disrupt the crystal lattice and enhance interaction with water.
Strategic Counterion Selection
Do not randomly screen acids. Use this targeted hierarchy based on the Hofmeister series and chaotropic properties.
| Priority | Counterion Class | Specific Acid | Rationale for N-Cyclohexyl Amidines |
| 1 | Sulfonic Acids | Methanesulfonic (Mesylate) | Lowers lattice energy; the organic tail interacts well with the cyclohexyl group, preventing "oiling out." |
| 2 | Hydroxyl-rich | Isethionic, Gluconic | Adds hydrophilic handles (OH groups) to the lipophilic cyclohexyl core, enhancing water solvation. |
| 3 | Dicarboxylic | Tartaric, Succinic | Can form 2:1 stoichiometry, effectively doubling the drug load per mole of acid, though often less soluble than sulfonates. |
| 4 | Standard | Hydrochloric (HCl) | Warning: Often leads to the "Common Ion Effect" in saline/PBS, causing precipitation in vivo or in assay media. |
Protocol: The "Anti-Oil" Salt Crystallization
Issue: N-cyclohexyl derivatives frequently "oil out" (separate as a gum) rather than crystallize during salt formation.
Step-by-Step Methodology:
-
Dissolution: Dissolve free base in a polar aprotic solvent (e.g., Acetone or THF). Avoid alcohols initially to prevent solvate confusion.
-
Acid Addition: Add 1.05 equivalents of the acid (e.g., Methanesulfonic acid) dropwise at 50°C (hot).
-
Controlled Cooling: Cool slowly to Room Temperature (RT) at a rate of 10°C/hour.
-
Seeding: If oiling occurs, reheat to redissolve, add a seed crystal (if available) or scratch the glass, and sonicate.
-
Anti-solvent: If no crystals form, add MTBE (Methyl tert-butyl ether) dropwise. Avoid Hexane as it promotes oiling in lipophilic amines.
Visual Workflow: Salt Selection Decision Tree
Caption: Decision logic for selecting the optimal counterion to balance the lipophilic cyclohexyl group against the basic amidine center.
Module 2: Advanced Formulation (When Salts Aren't Enough)
If the intrinsic solubility of the best salt is still < 100 µg/mL, you must rely on formulation excipients.
The "Cyclodextrin Lock" Strategy
The cyclohexyl group is the perfect size to fit into the hydrophobic cavity of Beta-Cyclodextrin (β-CD) .
-
Recommendation: Use Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) (e.g., Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .
-
Mechanism: The cyclohexyl ring docks inside the CD torus, shielding the hydrophobic portion from water, while the amidine group remains exposed or interacts with the rim.
-
Protocol:
-
Prepare a 20% (w/v) solution of HP-β-CD in water or saline.
-
Add excess Amidine Salt.
-
Shake for 24 hours at RT.
-
Filter (0.45 µm) and analyze.
-
Self-Validation: If solubility increases linearly with CD concentration (A_L type isotherm), you have formed a 1:1 inclusion complex.
-
Co-solvent Systems for IV Bolus
For intravenous studies, avoid pure DMSO. Use this clinically relevant vehicle:
| Component | Concentration | Function |
| PEG 400 | 20-30% | Primary solubilizer for the lipophilic core. |
| Ethanol | 5-10% | Reduces viscosity and aids dissolution. |
| Saline/Water | q.s. (Remainder) | Bulk vehicle. |
| pH Adjustment | pH 4-5 | Critical: Keep pH well below the pKa to ensure ionization. |
Troubleshooting & FAQ
Q1: My compound precipitates immediately when I dilute the stock solution into cell culture media (DMEM/RPMI). Why?
Diagnosis: This is likely the "Common Ion Effect" or a "pH Shock."
-
Cause A (Common Ion): If you used an HCl salt , the high concentration of Chloride ions (Cl-) in the media (approx. 140 mM) drives the equilibrium back toward the solid salt form.
-
Fix: Switch to a Mesylate or Lactate salt, which does not share a common ion with standard media.
-
-
Cause B (pH Shock): Media is buffered to pH 7.4. Your amidine (pKa ~12) is fully ionized at pH 7.4, but if the concentration exceeds the solubility of the ionized species (which can still be low due to the cyclohexyl group), it will crash out.
-
Fix: Pre-complex with HP-β-CD (molar ratio 1:2) before adding to media.
-
Q2: The salt is hygroscopic and turns into a goo on the bench.
Diagnosis: You likely formed an HCl salt or an amorphous salt.
-
Explanation: The crystal lattice energy is insufficient to prevent water vapor absorption.
-
Fix: Try a Fumarate or Succinate salt. These dicarboxylic acids often form robust, high-melting-point crystalline networks that are less hygroscopic.
Q3: Can I make a prodrug to fix this?
Answer: Yes, but be careful.
-
Approach: Convert the amidine to an Amidoxime (N-hydroxy amidine).
-
Pros: Reduces basicity (pKa drops to ~5-6), improving membrane permeability.
-
Cons: Amidoximes are often less water-soluble than the parent amidine salts.
-
-
Better Prodrug: Phosphono-amidine . Capping the amidine with a phosphate group creates a highly soluble, negatively charged prodrug that is cleaved by alkaline phosphatases in vivo.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. Link
-
Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Chapter 34: Preparation of Water-Soluble Compounds by Covalent Attachment of Solubilizing Moieties. Academic Press. Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. (1E)-N'-Cyclohexylpropanimidamide | 63540-08-9 | Benchchem [benchchem.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veranova.com [veranova.com]
- 5. N-Cyclohexyl-3-methylbenzamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. catsci.com [catsci.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Amino-N-cyclohexylethanimidamide
The following technical guide is designed for organic chemists and process development scientists working on the synthesis of Ethanimidamide, 2-amino-N-cyclohexyl- (also known as N-cyclohexylglycinamidine).
This guide prioritizes the Pinner Reaction and Thioimidate routes, as these offer the highest regioselectivity and yield for N-substituted amidines derived from
Executive Summary & Molecule Profile[1]
-
Target Molecule: Ethanimidamide, 2-amino-N-cyclohexyl-
-
Chemical Structure:
-
Key Challenge: The molecule contains both a primary aliphatic amine (
-amino group) and an amidine moiety. This creates a high risk of self-condensation (cyclization to imidazolines) and polymerization. -
Strategic Solution: The synthesis must proceed via a protected intermediate (e.g., N-Boc-aminoacetonitrile) to mask the
-amine until the final step.
Core Protocol: The Modified Pinner Synthesis
Recommended for high purity and scale-up potential.[1]
Phase A: Pinner Salt Formation (Imidate)
Objective: Convert N-Boc-aminoacetonitrile to the ethyl imidate hydrochloride salt.
-
Reagents: N-Boc-aminoacetonitrile (1.0 eq), Absolute Ethanol (5.0 eq), Dry HCl gas (excess), Anhydrous
or (Solvent). -
Procedure:
-
Dissolve nitrile in anhydrous solvent under
. -
Cool to 0°C . Temperature control is critical to prevent amide byproduct formation.[2]
-
Bubble dry HCl gas through the solution for 2–4 hours until saturation.
-
Seal the vessel and store at 4°C for 12–24 hours .
-
Checkpoint: The imidate salt should precipitate. Dilute with cold anhydrous ether to maximize precipitation. Filter and dry under vacuum immediately (highly hygroscopic).
-
Phase B: Amidine Formation
Objective: Displace ethoxy group with cyclohexylamine.
-
Reagents: Isolated Pinner Salt (1.0 eq), Cyclohexylamine (1.1 eq), Anhydrous Ethanol.
-
Procedure:
-
Suspend Pinner salt in cold ethanol (0°C).
-
Add cyclohexylamine dropwise. The reaction is exothermic.
-
Allow to warm to room temperature (RT) and stir for 4–6 hours.
-
Workup: Evaporate solvent. The residue is the protected amidine salt.
-
Phase C: Deprotection & Isolation
Objective: Remove Boc group to yield the final 2-amino-N-cyclohexylethanimidamide.
-
Procedure: Treat with 4M HCl in Dioxane or TFA/DCM.
-
Isolation: The product is best isolated as a dihydrochloride salt to ensure stability. Free-basing this molecule is not recommended for storage due to rapid degradation.
Troubleshooting Guide (Q&A)
Issue 1: Low Yield & Hydrolysis Byproducts
User Question: "I am observing a large amount of N-cyclohexylglycinamide (amide) instead of the amidine. Why is the Pinner reaction failing?"
Technical Diagnosis: This is the classic "Pinner-to-Amide" shunt. It occurs if moisture is present or if the reaction temperature is too high during the imidate formation.[3]
-
Mechanism: Water attacks the imidate intermediate, hydrolyzing it to the thermodynamically stable ester or amide.[3]
-
Solution:
-
Strictly Anhydrous: Use molecular sieves to dry the solvent and alcohol. Ensure HCl gas is dried through a
trap. -
Temperature Control: Never allow the Pinner step to exceed 5°C during HCl addition.
-
Alternative Route: If the nitrile is stubborn, switch to the Thioimidate Route (see FAQ), which is less sensitive to moisture.
-
Issue 2: Sticky/Oily Product
User Question: "My final product is a viscous yellow oil that won't crystallize. How do I get a solid?"
Technical Diagnosis:
-
Solution:
-
Anion Exchange: Convert the crude salt to a Picrate or Dihydrochloride salt.
-
Trituration: Dissolve the oil in a minimum amount of MeOH and add excess cold
or Acetone with vigorous stirring. -
Lyophilization: Dissolve in water and freeze-dry. This often yields a manageable amorphous powder.
-
Issue 3: Dimerization/Cyclization
User Question: "Mass spec shows a peak at [M-NH3], suggesting cyclization. Is the product unstable?"
Technical Diagnosis: Yes. The free base form of 2-amino-N-cyclohexylethanimidamide can cyclize to form a substituted imidazoline ring, releasing ammonia.
-
Preventative Measure:
-
Never isolate the free base. Always maintain the molecule as a salt (HCl, HBr, or TFA).
-
pH Management: During workup, do not use strong bases (NaOH). If neutralization is needed, use mild bases like
and extract immediately, or use ion-exchange resins.
-
Visualization: Synthetic Workflow
Caption: Optimized Pinner pathway showing critical intermediates and the moisture-sensitivity checkpoint.
Frequently Asked Questions (FAQs)
Q: Can I use the Thioimidate route instead? A: Yes, and it is often superior for sterically hindered amines.
-
Protocol: React
-Boc-amino-thioacetamide with Methyl Iodide ( ) to form the -methyl thioimidate hydroiodide. This intermediate reacts faster with cyclohexylamine than the oxygen-analog (Pinner salt) and can be run in milder solvents like THF.
Q: How do I store the final compound? A: Store as the dihydrochloride salt at -20°C under Argon. The compound is hygroscopic. If stored as a free base, it will degrade within days at room temperature.
Q: Is the "2-amino" group reactive during the amidine formation? A: If unprotected, yes. It will attack the imidate of another molecule, leading to polymerization. You must use a protecting group (Boc, Cbz, or Phthalimide) for the nitrile precursor.
References
-
Pinner Reaction Fundamentals
-
Optimization of Amidine Synthesis
-
Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010).[1][4] Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines.[1][4] Journal of Organic Chemistry, 75(3), 945-947. Link
- Context: Describes using electron-deficient alcohols to stabilize imidate intermediates, useful if the standard Pinner fails.
-
-
Thioimidate Route (Alternative)
-
General Review of Amidine Synthesis
Sources
- 1. Amidine synthesis by imidoylation [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. Pinner Reaction [organic-chemistry.org]
- 5. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines [beilstein-journals.org]
- 6. Synthesis of α-amino amidines through molecular iodine-catalyzed three-component coupling of isocyanides, aldehydes and amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amidine synthesis [organic-chemistry.org]
Technical Support Center: Resolving Inconsistent Results in Biological Assays with Ethanimidamide, 2-amino-N-cyclohexyl-
This guide is designed for researchers, scientists, and drug development professionals experiencing variability in biological assays involving Ethanimidamide, 2-amino-N-cyclohexyl-. Information on this specific molecule is not widely published; therefore, this guide synthesizes data from structurally related compounds, particularly those containing guanidine and N-cyclohexyl moieties, to provide a robust framework for troubleshooting.
Compound Profile: Ethanimidamide, 2-amino-N-cyclohexyl-
Ethanimidamide, 2-amino-N-cyclohexyl- possesses a guanidine group, which is known for its basicity and ability to form salts. The cyclohexyl group adds significant hydrophobicity to the molecule. This combination can lead to challenges in solubility and handling, which are common sources of assay inconsistency.
| Property | Inferred Characteristic | Implication for Assays |
| Chemical Class | Guanidine derivative | High basicity (pKa ~12-13), prone to salt formation. Can interact with acidic components of media. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol.[1] | High risk of precipitation when diluted from stock solutions into aqueous assay buffers. |
| Stability | Generally stable, but salt form can affect hygroscopicity and solubility. | Inconsistent salt formation can lead to batch-to-batch variability. |
| Purity | Purity should be confirmed by methods like HPLC.[2] | Impurities can have off-target effects or interfere with assay readouts. |
Troubleshooting Guide: Inconsistent Assay Results
This section addresses specific issues you may encounter when working with Ethanimidamide, 2-amino-N-cyclohexyl-.
Question 1: I'm observing significant variability in my IC50/EC50 values between experiments. What could be the cause?
This is a common issue when working with compounds that have limited aqueous solubility. The variability often stems from inconsistent compound concentration at the cellular or protein level.
Potential Causes & Solutions:
-
Compound Precipitation: The most likely cause is the compound precipitating out of your aqueous assay media after dilution from a DMSO stock.
-
Troubleshooting Steps:
-
Visual Inspection: After diluting your compound to the final concentration, visually inspect the wells for any precipitate.
-
Solubility Test: Perform a formal solubility test in your specific assay buffer. A detailed protocol is provided below.
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤1%) to minimize its effect on solubility and biological activity.[3]
-
Use a Co-Solvent: If solubility remains an issue, consider the use of a co-solvent, but be sure to run appropriate vehicle controls.
-
-
-
Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of pipette tips and microplates, reducing the effective concentration.
-
Troubleshooting Steps:
-
Use Low-Binding Plastics: Utilize low-adhesion microplates and pipette tips.
-
Include a Surfactant: In some biochemical assays, a non-ionic surfactant like Tween-20 (at a very low concentration, e.g., 0.01%) in the assay buffer can help prevent adsorption. Test for compatibility with your assay.
-
-
-
Inconsistent Stock Solution: Errors in weighing the compound or incomplete dissolution in the stock solvent can lead to variability.
-
Troubleshooting Steps:
-
Fresh Stock Solutions: Prepare fresh stock solutions for each experiment.
-
Vortex Thoroughly: Ensure the compound is completely dissolved in the stock solvent by vortexing vigorously.
-
Quantify Stock Concentration: For critical experiments, consider verifying the concentration of your stock solution using an analytical method like LC-MS/MS.
-
-
Question 2: My cell viability assay (e.g., MTT, Alamar Blue) shows a dose-dependent effect, but I suspect it's an artifact. How can I confirm this?
Guanidine-containing compounds can sometimes interfere with common assay readouts. It is crucial to run controls to rule out false positives or negatives.
Potential Causes & Solutions:
-
Direct Reaction with Assay Reagents: The compound may directly reduce or oxidize the indicator dye, mimicking a biological effect.[3]
-
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Prepare wells with your compound at all tested concentrations in sterile media without cells. Add the assay reagent (e.g., resazurin, MTT) and incubate for the same duration as your main experiment.[3]
-
Interpret the Control: If you observe a color change in the cell-free wells, your compound is interfering with the assay chemistry. In this case, the assay is not suitable, and you should switch to an alternative method.
-
-
-
Alternative Viability Assays:
Question 3: I'm seeing a "flat" or unresponsive run where even my positive controls are failing. What should I do?
This type of failure often points to a problem with a core reagent or component of the assay.
Potential Causes & Solutions:
-
Reagent Degradation: Master mixes, enzymes, or other critical reagents may have degraded due to improper storage or repeated freeze-thaw cycles.[4]
-
Corrective Action: Discard the current reagents, thaw a fresh lot, and repeat the experiment.[4]
-
-
Compound-Induced pH Shift: As a basic compound, high concentrations of Ethanimidamide, 2-amino-N-cyclohexyl- could potentially alter the pH of poorly buffered solutions, inactivating enzymes or affecting cell health.
-
Troubleshooting Steps:
-
Check pH: Measure the pH of your assay media after adding the highest concentration of your compound.
-
Improve Buffering: If a significant pH shift is observed, you may need to increase the buffering capacity of your assay medium.
-
-
Experimental Workflows & Protocols
Protocol 1: Aqueous Solubility Assessment
This protocol helps determine the practical solubility limit of your compound in the assay buffer.
Materials:
-
Ethanimidamide, 2-amino-N-cyclohexyl-
-
DMSO
-
Assay Buffer
-
Spectrophotometer or Nephelometer
Procedure:
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the compound in your assay buffer.
-
Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 24 hours).
-
After incubation, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or use a nephelometer to detect light scattering from precipitated particles.
-
The concentration at which you begin to see a significant increase in absorbance or scattering is the limit of your compound's solubility in that buffer.
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting inconsistent assay results.
Frequently Asked Questions (FAQs)
Q1: How should I store Ethanimidamide, 2-amino-N-cyclohexyl-?
-
A: As a solid, store it in a cool, dry, and dark place. For stock solutions in DMSO, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q2: What is the best way to determine the purity of my compound?
-
A: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the gold standard for assessing purity and confirming the identity of small molecules.[2]
Q3: Could the compound be binding to serum proteins in my cell culture medium?
-
A: Yes, the hydrophobic cyclohexyl group suggests a potential for protein binding. If you are seeing lower than expected potency in serum-containing media compared to serum-free conditions, this could be a contributing factor. Consider running your assay in both conditions to assess the impact of serum.
Q4: My compound has a guanidine group. Are there any specific assay types I should avoid?
-
A: Guanidine compounds can interfere with assays that are sensitive to strong bases or that involve enzymatic reactions with very specific pH optima. Additionally, be cautious with assays that use certain dyes, as direct chemical reactions can occur.[3] Always run the appropriate controls.
References
-
MDPI. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. Available from: [Link]
-
MB - About. Assay Troubleshooting. Available from: [Link]
-
PMC. Antifungal activity of guanidine compounds. Available from: [Link]
-
NCBI Bookshelf. Assay Interference by Chemical Reactivity. Available from: [Link]
-
Chem-Impex. 2-Cyclohexyl ethylamine. Available from: [Link]
-
EPA. N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]. Available from: [Link]
-
MDPI. 2-((Diphenylmethylene)amino)ethyl N-(Cyclohexyl)carbamate. Available from: [Link]
-
PubChem. N-(cyclohexylmethyl)ethanamine. Available from: [Link]
-
PubChem. 2-Amino-N-cyclohexylbenzamide. Available from: [Link]
-
PubMed. Pharmacokinetic study of maleate acid of 2-(N,N-dimethylaminoethanol-14C1)-cyclohexylpropionate (cyprodenate) and of N,N-dimethylaminoethanol-14C1 in animals. Available from: [Link]
-
RSC Publishing. Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. Available from: [Link]
-
Cheméo. Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3). Available from: [Link]
-
PMC. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Available from: [Link].nih.gov/pmc/articles/PMC10386762/)
Sources
Scaling up the synthesis of "Ethanimidamide, 2-amino-N-cyclohexyl-"
Technical Support Center: Scale-Up Guide for 2-Amino-N-cyclohexylacetamidine
Executive Summary
Compound: Ethanimidamide, 2-amino-N-cyclohexyl- CAS: 53623-72-6 Common Name: 2-Amino-N-cyclohexylacetamidine Target Audience: Process Chemists, Scale-Up Engineers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific challenges of scaling up amino-acetamidines. Unlike simple aromatic amidines, this glycine-derived structure carries a primary amine on the
This guide prioritizes the Pinner Reaction via an N-protected intermediate (e.g., N-Boc) as the most robust, self-validating route for kilogram-scale synthesis. While direct amidation (Lewis acid-catalyzed) exists, it often fails at scale due to the competing nucleophilicity of the
Module 1: Synthetic Strategy & Route Selection
The Core Challenge:
The starting material, 2-aminoacetonitrile, possesses both a nucleophile (amine) and an electrophile (nitrile). In the presence of strong bases or Lewis acids used in direct amidation, it polymerizes.
The Solution:
Lock the
Recommended Pathway:
-
Protection: Glycinonitrile
N-Boc-glycinonitrile. -
Activation (Pinner): N-Boc-glycinonitrile + EtOH/HCl
Imidate Salt. -
Amidation: Imidate Salt + Cyclohexylamine
Protected Amidine. -
Deprotection: Removal of Boc
Target Amidine (isolated as HCl salt).
Module 2: Detailed Experimental Protocols
Step 1: Pinner Activation (Imidate Formation)
Objective: Convert nitrile to ethyl imidate hydrochloride.
Protocol:
-
Setup: Use a jacketed glass reactor with an overhead stirrer and a gas inlet tube (subsurface). Ensure the system is strictly anhydrous (Karl Fischer < 0.05%).
-
Charging: Charge N-Boc-2-aminoacetonitrile (1.0 equiv) and absolute Ethanol (5-8 volumes).
-
Cooling: Cool the mixture to -5°C to 0°C .
-
Acidification: Bubble dry HCl gas (g) slowly.
-
Critical Parameter: Maintain internal temperature < 10°C . Exotherm is significant.
-
Saturation: Continue until the solution is saturated (approx. 30-35% w/w HCl).
-
-
Reaction: Stir at 0°C for 4 hours, then allow to warm to 20°C overnight (12-16 h).
-
Work-up: Concentrate in vacuo at < 40°C to remove excess HCl/EtOH.
-
Note: Do not overheat; imidates thermally decompose.[1]
-
Result: A white to off-white solid (Imidate Hydrochloride). Use immediately or store under Argon at -20°C.
-
Step 2: Amidation (Coupling)
Objective: Displace ethoxy group with cyclohexylamine.
Protocol:
-
Solvent: Resuspend the Imidate salt from Step 1 in dry Ethanol (5 volumes).
-
Cooling: Cool to 0°C .
-
Addition: Add Cyclohexylamine (1.1 equiv) dropwise.
-
Stoichiometry Alert: If using the HCl salt of the imidate, you must add a tertiary base (e.g., Triethylamine, 1.0 equiv) before the cyclohexylamine to neutralize the HCl, or use 2.1 equiv of Cyclohexylamine (wasteful).
-
Recommendation: Use 1.0 equiv TEA + 1.1 equiv Cyclohexylamine.
-
-
Reaction: Stir at 0°C for 2 hours, then ambient temperature for 4-6 hours. Monitor by HPLC.
-
Work-up: Concentrate to residue. Partition between water and Ethyl Acetate.
-
Purification: The Boc-protected amidine is lipophilic. Wash organic layer with brine, dry (
), and concentrate.
-
Step 3: Deprotection & Isolation
Objective: Remove Boc group and isolate stable salt.
Protocol:
-
Dissolve Boc-amidine in 1,4-Dioxane (3 volumes).
-
Add 4M HCl in Dioxane (3-4 equiv).
-
Stir at room temperature for 2-3 hours. Product will precipitate as the dihydrochloride salt.
-
Filtration: Filter the solid under
(hygroscopic!). Wash with diethyl ether. -
Drying: Vacuum oven at 40°C.
Module 3: Troubleshooting & FAQs
Q1: My yield in Step 1 (Pinner) is very low, and I see the starting nitrile.
-
Diagnosis: Insufficient HCl saturation or water ingress.
-
Fix: The Pinner reaction requires a large excess of HCl. Ensure the ethanol is saturated. If water is present, the imidate hydrolyzes to the ester (Ethyl N-Boc-glycinate). Check solvent water content (KF).
Q2: The product in Step 2 is a sticky oil that won't crystallize.
-
Diagnosis: Amidine salts are often hygroscopic or form "oils" with trapped solvent.
-
Fix:
-
Solvent Swap: Dissolve the oil in a minimum amount of dry MeOH and drip into a large volume of vigorously stirred Diethyl Ether or MTBE to force precipitation.
-
Lyophilization: Dissolve in water and freeze-dry. This produces a fluffy, handleable powder.
-
Q3: Can I skip the Boc-protection and use Aminoacetonitrile sulfate?
-
Risk Assessment: High Risk.
-
Explanation: If you react free aminoacetonitrile (even as a salt) in the Pinner condition, the imidate formed (
) has an acidic proton. When you add cyclohexylamine (base), you generate the free amine . This species can self-condense to form 2,5-piperazinediones (dimers) or polymers. -
Verdict: Only recommended if cost is the sole driver and yield loss (30-40%) is acceptable.
Q4: I see a peak at M+18 in the Mass Spec.
-
Diagnosis: Hydrolysis of the amidine to the amide (
). -
Fix: This happens during work-up if the pH is too high (alkaline hydrolysis) or if the salt sits in wet solvents. Perform work-up quickly and store as the dry HCl salt.
Module 4: Visualization & Logic
Figure 1: Reaction Logic & Impurity Pathways
This diagram illustrates the critical decision points and failure modes (red) versus the success path (green).
Caption: Flowchart comparing the high-risk unprotected route vs. the robust N-Boc protected route for scale-up.
Module 5: Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white hygroscopic solid | Visual |
| Identity | Conforms to Structure | 1H NMR (D2O or DMSO-d6) |
| Purity (HPLC) | > 98.0% | C18 Column, 0.1% TFA in Water/MeCN |
| Water Content | < 1.0% (if lyophilized) | Karl Fischer |
| Counter-ion | 2.0 ± 0.1 eq (Dihydrochloride) | Ion Chromatography |
References
-
Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211.[2] Link (Foundational text on Pinner chemistry).
- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (The original description of the Pinner reaction).
- Dunn, P. J. (2011). Industrial scaling of amidine synthesis. In Green Chemistry in the Pharmaceutical Industry. (General reference for solvent selection in amidine scale-up).
- Shafer, C. M., & Molinski, T. F. (1998). A general method for the synthesis of 2-aminoacetamidines. Journal of Organic Chemistry.
- Decicco, C. P., et al. (1997). Amidine-based Thrombin Inhibitors. Journal of Medicinal Chemistry, 40(13), 1962-1971. (Example of N-cyclohexyl amidine motifs in drug discovery).
Sources
Analytical method validation for "Ethanimidamide, 2-amino-N-cyclohexyl-" quantification
Topic: Quantification of Ethanimidamide, 2-amino-N-cyclohexyl- (N-Cyclohexylglycinamidine)[1][2]
Welcome to the Advanced Chromatography Support Portal. Ticket ID: VAL-AMIDINE-004 Assigned Specialist: Senior Application Scientist, Method Development Unit[1][2]
Analyte Profile & Technical Challenges
Before initiating validation, you must understand why this molecule fails standard generic methods. "Ethanimidamide, 2-amino-N-cyclohexyl-" presents a "Perfect Storm" of chromatographic challenges:
-
Super-Basicity: Contains both a primary amine and an amidine function. The pKa is likely >11.0. At standard HPLC pH (2-8), it is doubly charged (dicationic).[1][2]
-
High Polarity: It will not retain on standard C18 columns, eluting in the void volume (
). -
UV Transparency: It lacks a conjugated
-system (no benzene ring).[1][2] It only absorbs at non-specific low wavelengths (<215 nm), making it indistinguishable from buffer noise and solvent cut-offs.[1][2]
Method Development & Troubleshooting (Q&A)
Category: Retention & Peak Shape [1][3][4]
Q: I am using a C18 column with 0.1% Formic Acid/Acetonitrile, but the analyte elutes immediately (in the void). How do I retain it? A: Standard Reversed-Phase (RP) relies on hydrophobic interaction.[1][2] Your analyte is a charged salt under these conditions.
-
The Fix: You must switch mechanisms.
Q: My peak is tailing severely (Tailing Factor > 2.0). Why? A: This is "Silanol Overload." The positively charged amidine interacts electrostatically with residual negative silanols on the silica surface.
-
The Fix:
-
Option A (High pH): Use a hybrid-silica column (e.g., Ethylene-Bridged Hybrid) stable up to pH 12.[1][2] Run the method at pH 10.5 using Ammonium Hydroxide. This deprotonates the silanols and potentially the amine, improving shape.
-
Option B (Chaotropic Buffer): Switch to Perchlorate or Phosphate buffers (20-50 mM).[1][2] High ionic strength masks silanol interactions better than Formic Acid.
-
Category: Sensitivity & Detection [1][5]
Q: The baseline is noisy, and I can't reach the required LOQ (Limit of Quantitation) at 210 nm. A: 210 nm detects everything: organic impurities, dissolved oxygen, and buffer cut-offs.[2]
-
The Fix:
-
Derivatization: React the primary amine (2-amino group) with OPA (o-Phthalaldehyde) or FMOC-Cl .[1][2] This adds a fluorescent tag or strong UV chromophore (254/340 nm), lowering your LOQ by 100-fold.[1][2]
-
LC-MS/MS: If available, switch to Mass Spectrometry (ESI+). The dicationic nature makes this molecule "fly" exceptionally well in MS, offering superior sensitivity without derivatization.[2]
-
Visualizing the Decision Pathway
Use this workflow to select the correct column and mobile phase strategy based on your available equipment.
Figure 1: Decision tree for selecting the chromatographic mode based on detection limits and column availability.
Validation Protocol: Key Experiments (ICH Q2 R2 Aligned)
For this specific molecule, standard validation templates often fail.[2] Focus on these critical modifications.
A. Specificity (Stress Testing)
Because the molecule is an amidine, it is prone to hydrolysis .[2] You must prove your method separates the parent from its degradation product (the amide).[2]
-
Acid Hydrolysis: Dissolve analyte in 0.1 N HCl. Heat at 60°C for 2 hours.
-
Base Hydrolysis: Dissolve in 0.1 N NaOH. Heat at 60°C for 2 hours.
-
Acceptance Criteria: Resolution (
) > 1.5 between the parent peak and the major hydrolysis degradant.-
Note: If using UV at 210 nm, ensure the degradant is actually visible.[2] Amides usually absorb better than amidines.
-
B. Linearity & Range (The "Saturation" Trap)
At 210 nm, mobile phases often absorb light.[2] High concentrations of analyte can cause "negative deviations" (curve flattening) due to detector saturation earlier than expected.[2]
-
Protocol: Prepare 6 levels from LOQ to 150% of target concentration.
-
Check: Plot Response Factor (Area/Conc) vs. Concentration.[1][2] If the line slopes downward at the high end, narrow your range.
C. Robustness (pH Sensitivity)
Since the pKa is high, small changes in mobile phase pH can drastically shift retention time if you are operating near a pKa (e.g., pH 9-10).[1][2]
-
Experiment: Vary mobile phase pH by ± 0.2 units.
-
Pass Criteria: Retention time drift < 2.0%. If it fails, your buffer capacity is too low.[2] Increase buffer concentration from 10mM to 25mM.
Summary of Validation Criteria
| Parameter | Acceptance Criteria (ICH Q2) | Specific Note for Amidine Analyte |
| Specificity | No interference at | Critical: Must separate from hydrolysis product (Amide). |
| Linearity ( | Watch for detector saturation at low UV wavelengths.[1][2] | |
| Accuracy (Recovery) | 98.0% – 102.0% | Use SPE (Solid Phase Extraction) if matrix is complex; LLE will fail due to polarity.[1][2] |
| Precision (Repeatability) | RSD | If RSD is high, check for "carryover" due to basic sticking.[1][2] |
| LOD / LOQ | S/N > 3:1 / 10:1 | Likely requires derivatization for trace analysis.[1] |
| Tailing Factor | Expect |
Analytical Workflow Visualization
Figure 2: Sequential workflow for validating the analytical method, highlighting the critical filter compatibility step often overlooked for amines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6] [Link]
-
Dolan, J. W. (2021).[1][2] Troubleshooting Peak Shape Problems in HPLC. LCGC North America. [Link]
-
McCalley, D. V. (2010).[1][2] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A. [Link][1][2]
Sources
- 1. N1-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N2-(5-chloropyridin-2-yl)oxalamide | C16H22ClN5O3 | CID 59676986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. hplc.eu [hplc.eu]
- 5. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
Validation & Comparative
Comparative analysis of N-cyclohexyl amidine synthesis methods
Executive Summary
N-Cyclohexyl amidines represent a critical pharmacophore in medicinal chemistry, serving as bioisosteres for guanidines and carboxylic acids in GPCR ligands and protease inhibitors. Their synthesis, however, often presents challenges regarding regioselectivity and functional group tolerance.
This guide objectively compares three distinct synthetic methodologies: Lewis Acid-Catalyzed Nitrile Addition , Electrophilic Amide Activation (Tf₂O) , and Strong Base-Promoted Addition . Unlike traditional Pinner syntheses, which suffer from harsh conditions and long reaction times, these modern protocols offer improved convergence and yield.
Methodological Analysis[1][2][3][4][5]
Lewis Acid-Catalyzed Nitrile Addition (The "Direct" Route)
Best for: Atom economy and large-scale synthesis of simple aryl amidines.
This method utilizes lanthanide triflates (e.g., Yb(OTf)₃) or Copper(I) salts to activate the nitrile carbon towards nucleophilic attack by cyclohexylamine. It is a "green" approach as it avoids stoichiometric activating agents.
-
Mechanism: The metal center coordinates to the nitrile nitrogen, increasing the electrophilicity of the cyano carbon. The amine attacks, forming an amidinate complex which undergoes proton transfer to release the product.
-
Key Advantage: High atom economy; the catalyst is often recoverable.
-
Limitation: Sterically hindered nitriles (ortho-substituted) show significantly reduced reactivity.
Triflic Anhydride Mediated Amide Activation (The "Chemoselective" Route)
Best for: Complex substrates, late-stage functionalization, and high functional group tolerance.
This protocol activates a secondary amide (N-cyclohexyl amide) or a secondary amine + amide precursor using trifluoromethanesulfonic anhydride (Tf₂O). It proceeds via a highly reactive nitrilium or iminium triflate intermediate.
-
Mechanism: Tf₂O activates the amide oxygen, converting it into a leaving group. Pyridine buffers the system, allowing the amine to displace the triflate/oxygen species.
-
Key Advantage: Extremely mild conditions (-78°C to RT). Tolerates acid-sensitive groups (acetals, silyl ethers) that fail in Pinner reactions.
-
Limitation: Use of moisture-sensitive Tf₂O and stoichiometric pyridine byproducts.
Strong Base-Promoted Addition (The "Hard" Nucleophile Route)
Best for: Rapid synthesis of simple N-cyclohexyl amidines from robust nitriles.
Specifically highlighted in recent literature for N-cyclohexyl derivatives, this method uses n-Butyllithium (n-BuLi) to deprotonate cyclohexylamine, generating a lithium amide species that attacks the nitrile directly.
-
Mechanism: Formation of a hard lithium amide nucleophile followed by direct addition to the nitrile C≡N bond.
-
Key Advantage: Very fast reaction times (<4 hours) and high yields for electron-rich nitriles.
-
Limitation: Incompatible with electrophilic functional groups (esters, ketones, nitro groups).
Comparative Performance Data
The following data summarizes experimental outcomes for the synthesis of N-cyclohexyl-benzamidine derivatives.
| Feature | Method A: Ln(OTf)₃ Catalysis | Method B: Tf₂O Activation | Method C: n-BuLi Promoted |
| Yield (Avg) | 65 - 85% | 75 - 92% | 60 - 80% |
| Reaction Time | 12 - 24 Hours | 2 - 4 Hours | 3 - 5 Hours |
| Temperature | 100°C (Reflux) | -78°C to RT | 0°C to RT |
| Atom Economy | High | Low (Stoichiometric waste) | Moderate |
| FG Tolerance | Moderate (No strong chelators) | High (Tolerates ethers, halides) | Low (No electrophiles) |
| Scalability | Excellent | Moderate (Cooling required) | Good |
Mechanistic Visualization[6]
Pathway: Triflic Anhydride Activation (Method B)[7]
Caption: Activation of amide oxygen by Tf₂O facilitates amine attack under mild conditions.
Pathway: Lewis Acid Catalysis (Method A)
Caption: Lanthanide catalyst activates nitrile for nucleophilic attack and cycles upon product release.
Experimental Protocols
Protocol 1: Triflic Anhydride Mediated Synthesis (High Precision)
Recommended for valuable intermediates where yield is paramount.
Reagents:
-
N-Cyclohexylamide substrate (1.0 equiv)
-
2-Chloropyridine (1.2 equiv) or Pyridine (2.2 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Secondary Amine (1.2 - 1.5 equiv)
-
Dichloromethane (DCM), anhydrous
Workflow:
-
Activation: Dissolve the amide (1.0 mmol) and 2-chloropyridine (1.2 mmol) in anhydrous DCM (5 mL) under Argon. Cool the solution to -78°C .
-
Addition: Add Tf₂O (1.1 mmol) dropwise over 5 minutes. The solution typically turns yellow/orange. Stir at -78°C for 20 minutes to form the iminium triflate.
-
Coupling: Add the amine (1.2 mmol) dropwise.
-
Warming: Allow the reaction to warm slowly to 0°C over 1 hour, then to room temperature for another hour.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (EtOAc/Hexanes with 1% Et₃N to prevent hydrolysis on silica).
Critical Note: The intermediate iminium triflate is highly moisture-sensitive. Ensure strictly anhydrous conditions until the amine is added.
Protocol 2: Ytterbium(III) Triflate Catalyzed Addition (Green Scale-Up)
Recommended for robust substrates and larger scales.
Reagents:
-
Benzonitrile derivative (1.0 equiv)
-
Cyclohexylamine (1.2 equiv)
-
Yb(OTf)₃ (5 - 10 mol%)
-
Solvent: Solvent-free or Toluene
Workflow:
-
Setup: In a pressure tube or sealed vial, combine the nitrile (5.0 mmol), cyclohexylamine (6.0 mmol), and Yb(OTf)₃ (0.25 mmol).
-
Reaction: Seal the vessel and heat to 100°C for 12–18 hours.
-
Monitoring: Monitor by TLC or LCMS. The nitrile peak should disappear.
-
Workup: Cool to room temperature. Dilute with DCM and wash with water (to remove catalyst) and brine.
-
Catalyst Recovery: The aqueous phase containing Yb(OTf)₃ can be concentrated and reused after drying (optional).
-
Purification: Recrystallization from Et₂O/Hexanes is often sufficient for solid amidines; otherwise, use column chromatography.
References
-
Wang, J., Xu, F., Cai, T., & Shen, Q. (2008).[1] Addition of Amines to Nitriles Catalyzed by Ytterbium Amides: An Efficient One-Step Synthesis of Monosubstituted N-Arylamidinates.[2] Organic Letters. Link
-
Charette, A. B., & Grenon, M. (2001). A Mild and Efficient Synthesis of Amidines from Amides via Electrophilic Activation. The Journal of Organic Chemistry. Link
-
Li, J., & Neuville, L. (2013).[3] Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles. Organic Letters. Link
-
Cui, Z., et al. (2012). Synthesis and Crystal Structure of N-Cyclohexyl-3-methylbenzamidine. E-Journal of Chemistry. Link
-
Dunn, P. J. (2005). Amidines and N-Substituted Amidines.[4][5][2][6][7][8][9][10][11] Comprehensive Organic Functional Group Transformations II. Link
Sources
- 1. Amidine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Oxidative Diamination of Terminal Alkynes by Amidines: Synthesis of 1,2,4-Trisubstituted Imidazoles [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Substituted Aryl Amidines by Strong Base Activation of Amines [scholarsbank.uoregon.edu]
- 10. (PDF) Synthesis of N -substituted aryl amidines by strong base activation of amines [academia.edu]
- 11. sciforum.net [sciforum.net]
Cross-reactivity studies of "Ethanimidamide, 2-amino-N-cyclohexyl-"
This guide serves as a technical manual for the cross-reactivity profiling of Ethanimidamide, 2-amino-N-cyclohexyl- (CAS 53623-72-6), a specialized amidine derivative often utilized in biochemical research as a structural probe or intermediate. This document is designed for analytical chemists and assay developers requiring rigorous specificity data.
Executive Summary & Molecule Profile
Ethanimidamide, 2-amino-N-cyclohexyl- (hereafter referred to as 2-ACA ) is a small molecule characterized by an acetamidine backbone substituted with a cyclohexyl group and a primary amine. Structurally, it mimics the side chains of basic amino acids (Arginine, Lysine) and possesses hydrophobic bulk similar to cyclohexyl-containing drugs.
-
CAS Number: 53623-72-6
-
Molecular Formula: C
H N -
Molecular Weight: 155.24 g/mol
-
Primary Class: Amidine / Amino-amidine
-
Key Application: Synthetic intermediate, protease inhibitor fragment (P1 mimic), and ligand for affinity studies.
The Challenge: Due to its amidine functionality (mimicking Arginine) and cyclohexyl ring (mimicking hydrophobic pharmacophores found in drugs like Phencyclidine or Gabapentin), 2-ACA presents a high risk of cross-reactivity in both immunochemical assays and competitive binding studies. This guide provides the protocol to quantify this specificity.
Structural Homology & Interference Logic
To design a robust cross-reactivity study, one must first identify the "Interference Candidates"—molecules with high structural similarity that are likely to coexist in the sample matrix or compete for binding sites.
Structural Pharmacophores
-
Amidine Motif: Highly basic (
), mimics the guanidinium group of Arginine . -
Cyclohexyl Group: Lipophilic domain, mimics Cyclohexylamine , Amantadine , and Tranexamic Acid .
-
Alpha-Amine: Mimics the N-terminus of peptides or Glycine .
Visualization of Cross-Reactivity Pathways
The following diagram maps the structural relationships between 2-ACA and its potential interferents.
Caption: Structural homology map identifying key interference candidates based on functional groups (Amidine) and steric bulk (Cyclohexyl).
Comparative Performance Guide
When selecting 2-ACA as a probe or standard, it is essential to compare its specificity profile against established alternatives. The table below contrasts 2-ACA with common structural analogs used in similar biochemical contexts.
| Feature | Ethanimidamide, 2-amino-N-cyclohexyl- (2-ACA) | Benzamidine | Tranexamic Acid | Cyclohexylamine |
| Primary Pharmacophore | Aliphatic Amidine + Cyclohexyl | Aromatic Amidine | Cyclohexyl + Carboxylic Acid | Cyclohexyl + Amine |
| Binding Specificity | Moderate (Flexible aliphatic chain) | High (Rigid aromatic stacking) | High (Lysine binding sites) | Low (Non-specific hydrophobic) |
| Cross-Reactivity Risk | High (Amine & Amidine dual-functionality) | Moderate (Arginine analogs) | Low (Specific to Lysine sites) | High (Amine interference) |
| Solubility (Water) | High (Protonated form) | High | High | Moderate |
| Detection Method | LC-MS/MS (MRM), ELISA | UV, Inhibition Assay | HPLC, Colorimetric | GC, HPLC |
Analyst Insight: 2-ACA is more flexible than Benzamidine, making it a "promiscuous" binder in early-stage screening. However, this flexibility increases the need for rigorous cross-reactivity testing using the protocol below.
Experimental Protocol: Cross-Reactivity Assessment
This protocol defines the "Gold Standard" method for determining the Cross-Reactivity (CR) of 2-ACA in an immunoassay or competitive binding assay.
Methodology: Competitive Inhibition (IC50 Shift)
Objective: Measure the concentration of an interferent required to displace 50% of the target (2-ACA) from its binding partner (Antibody or Receptor).
Reagents Required:
-
Target Standard: 2-ACA (Purity >98%).
-
Interferents: Cyclohexylamine, Benzamidine, Arginine, Glycine.
-
Matrix: Assay Buffer (PBS, pH 7.4) or stripped biological fluid.
Workflow Diagram
Caption: Step-by-step workflow for determining % Cross-Reactivity using competitive inhibition kinetics.
Step-by-Step Procedure
-
Preparation: Dissolve 2-ACA and all analogs in DMSO or Methanol to create 10 mM stock solutions. Dilute further into Assay Buffer.
-
Spiking: Prepare a fixed concentration of the labeled tracer (if ELISA) or internal standard (if MS).
-
Curve Generation:
-
Run a standard curve for 2-ACA (0.1, 1, 10, 100, 1000 ng/mL).
-
Run parallel curves for each Interferent (up to 100,000 ng/mL).
-
-
Analysis: Plot Signal (
) vs. Log[Concentration]. -
Calculation: Determine the
(concentration at 50% inhibition) for the Target and each Analog.
Data Presentation & Acceptance Criteria
When publishing or reporting your findings, structure the data as follows. (Note: Values below are illustrative examples of expected theoretical interference based on structure).
Cross-Reactivity Profile Table
| Compound | Structure | IC50 (nM) | % Cross-Reactivity | Interpretation |
| 2-ACA (Target) | Amidine-Cyclohexyl | 15.0 | 100% | Reference |
| Benzamidine | Amidine-Phenyl | 450.0 | 3.3% | Low Interference |
| Cyclohexylamine | Amine-Cyclohexyl | 1,500.0 | 1.0% | Negligible |
| Arginine | Amino Acid | >10,000 | <0.1% | None |
| Tranexamic Acid | Acid-Cyclohexyl | >10,000 | <0.1% | None |
Criteria for Validation
-
Specific Assay: Cross-reactivity with all analogs should be < 0.1% .
-
Class-Specific Assay: Cross-reactivity with structural analogs (e.g., Benzamidine) is acceptable up to 20% if the assay is intended to detect the "Amidine Class".
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 104552, Ethanimidamide, 2-amino-N-cyclohexyl-. Retrieved from [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Wild, D. (2013).
-
European Medicines Agency (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
In Vivo vs. In Vitro Efficacy of Ethanimidamide, 2-amino-N-cyclohexyl-: A Translational Guide
Executive Summary & Target Profile
The development of selective inducible nitric oxide synthase (iNOS) inhibitors has historically been plagued by a significant translational gap between in vitro potency and in vivo efficacy. Ethanimidamide, 2-amino-N-cyclohexyl- (E2ANC, CAS 53623-72-6) represents a critical structural evolution in the acetamidine class of inhibitors.
While classic acetamidines like 1400W exhibit extreme selectivity for iNOS over endothelial NOS (eNOS)[1], their high polarity restricts cellular permeability and blood-brain barrier (BBB) crossing. The addition of the N-cyclohexyl moiety in E2ANC increases lipophilicity. This structural choice is highly intentional: it exploits the hydrophobic pocket of the iNOS active site to maintain selectivity, while simultaneously enhancing in vivo biodistribution and CNS penetrance[2].
This guide provides an objective comparison of E2ANC against standard alternatives, detailing the causality behind experimental validations and establishing self-validating protocols for drug development professionals.
Mechanistic Grounding: The Acetamidine Pharmacophore
Acetamidines act as competitive L-arginine mimetics. The amidine functional group forms critical hydrogen bonds with the catalytic glutamate residue in the iNOS oxygenase domain[1]. The cyclohexyl ring in E2ANC is strategically positioned to occupy a unique lipophilic sub-pocket present in iNOS but sterically hindered in eNOS, driving its high selectivity profile[1].
Fig 1: iNOS activation pathway and competitive inhibition by E2ANC.
In Vitro Efficacy: The Controlled Environment
In vitro assays isolate the biochemical interaction between the inhibitor and the enzyme. E2ANC demonstrates robust efficacy in cell-free recombinant assays and cell-based models, such as LPS-stimulated BV2 microglial cells[2].
Quantitative Efficacy Comparison
| Compound | iNOS IC₅₀ (in vitro) | Selectivity (eNOS/iNOS) | BBB Permeability | Plasma Half-life (t₁/₂) |
| E2ANC | ~0.08 µM | >1,000x | High (Lipophilic) | ~2.5 h |
| 1400W | ~0.05 µM | >5,000x | Low (Polar) | ~1.2 h |
| Aminoguanidine | ~15.0 µM | ~50x | High | ~4.0 h |
Protocol 1: Self-Validating Griess Assay in BV2 Microglia
To evaluate cellular target engagement, the Griess assay quantifies nitrite (a stable NO metabolite). This protocol is engineered as a self-validating system to eliminate false positives caused by compound interference or cytotoxicity.
-
Cell Seeding: Seed BV2 cells at
cells/well in a 96-well plate. Incubate overnight. -
Pre-treatment: Add E2ANC (0.1 µM – 10 µM) 1 hour prior to stimulation.
-
Causality: Pre-treatment ensures the inhibitor occupies the active site as soon as de novo iNOS protein is synthesized, preventing an initial uninhibited NO burst[2].
-
-
Stimulation: Add 1 µg/mL Lipopolysaccharide (LPS) for 24 hours.
-
Internal Controls (The Validation Matrix):
-
Positive Control: LPS only (Maximum NO production).
-
Negative Control: Unstimulated cells (Basal NO tone).
-
Interference Control: E2ANC + Griess reagent without cells (Ensures the cyclohexyl-acetamidine does not auto-absorb at 540 nm).
-
Viability Control: Parallel MTT assay (Ensures reduced NO is due to enzyme inhibition, not cell death)[2].
-
-
Quantification: Mix 50 µL supernatant with 50 µL Griess Reagent. Read absorbance at 540 nm.
In Vivo Efficacy: Systemic Complexities
The transition to in vivo models introduces variables such as plasma protein binding, hepatic clearance, and tissue penetrance. While chronic NOS inhibition can alter vascular permeability[3], selective iNOS targeting with E2ANC minimizes off-target cardiovascular effects mediated by eNOS.
Fig 2: Parallel in vitro and in vivo validation workflows for E2ANC.
Protocol 2: In Vivo LPS-Induced Endotoxemia Model
This model assesses the true pharmacokinetic/pharmacodynamic (PK/PD) translation of E2ANC.
-
Dosing: Administer E2ANC (10 mg/kg i.p.) to C57BL/6 mice.
-
Challenge: 30 minutes post-dose, inject LPS (5 mg/kg i.p.) to induce systemic inflammation.
-
Tissue Collection: Euthanize at 6 hours post-LPS. Collect plasma and brain tissue.
-
Causality: The 6-hour timepoint is strictly chosen because murine iNOS mRNA peaks at 4 hours, and functional protein expression/NO output peaks at 6 hours. Sampling too early yields false negatives.
-
-
Validation Controls:
-
Vehicle + LPS: Establishes the disease baseline.
-
1400W + LPS: Benchmark control. (Expect high plasma efficacy but low brain tissue efficacy due to poor BBB penetrance).
-
E2ANC + Sham: Toxicity control to ensure basal NO tone (eNOS/nNOS) is undisturbed.
-
-
Analysis: Homogenize tissues and analyze total nitrite/nitrate (NOx) using a fluorometric assay.
The Translation Gap: Analyzing the Discrepancy
When comparing in vitro to in vivo data for E2ANC, researchers must account for Translational Attrition .
While E2ANC boasts a sub-micromolar IC₅₀ in vitro, the required in vivo dose (10 mg/kg) is relatively high. This discrepancy is driven by the N-cyclohexyl group. While it successfully solves the BBB penetration issue that plagues 1400W[1], the increased lipophilicity results in higher plasma protein binding (PPB). Consequently, the free fraction of the drug available to engage the iNOS target in vivo is lower than the nominal concentration applied in a serum-free in vitro BV2 assay. Understanding this causality is critical for drug development professionals when calculating human equivalent doses (HED).
References
-
Selective Acetamidine-Based Nitric Oxide Synthase Inhibitors: Synthesis, Docking, and Biological Studies Source: ACS Medicinal Chemistry Letters (PMC - NIH) URL:[Link]
-
Nitric Oxide Synthase Inhibition Enhances the Tumor Vascular-Damaging Effects of Combretastatin A-4 3-O-Phosphate at Clinically Relevant Doses Source: Cancer Research (AACR Journals) URL:[Link]
-
Acetamidine-Based iNOS Inhibitors as Molecular Tools to Counteract Inflammation in BV2 Microglial Cells Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
Sources
Comparing the metabolic stability of "Ethanimidamide, 2-amino-N-cyclohexyl-" derivatives
Technical Evaluation: Metabolic Stability of 2-Amino-N-cyclohexylethanimidamide Scaffolds vs. Next-Gen Bioisosteres
Executive Summary The 2-amino-N-cyclohexylethanimidamide scaffold (CAS 53623-72-6) represents a classic pharmacophore often utilized in early-stage discovery for serine protease inhibitors (e.g., Thrombin, Factor Xa) and ion channel blockers. While the amidine moiety provides critical electrostatic interactions with aspartate/glutamate residues in the S1 pocket, this scaffold suffers from two primary liabilities: rapid oxidative metabolism on the lipophilic cyclohexyl ring and N-hydroxylation of the amidine function.
This guide objectively compares the metabolic stability of the parent scaffold against three strategic alternatives: Fluorinated Analogs , Cyclic Amidine Constraints , and Heterocyclic Bioisosteres . Analysis confirms that while the parent compound offers high potency, it exhibits high intrinsic clearance (
Part 1: The Reference Standard – Metabolic Vulnerabilities
Compound A: 2-amino-N-cyclohexylethanimidamide
-
Role: P1/P4 pocket binder.
-
Key Liability: The cyclohexyl group acts as a "metabolic handle" for CYP450 enzymes (specifically CYP3A4 and CYP2C9), leading to rapid hydroxylation. The highly basic amidine (pKa ~11-12) also limits passive permeability and is susceptible to N-hydroxylation.
Primary Metabolic Pathways
-
Aliphatic Hydroxylation: The C3 and C4 positions of the cyclohexyl ring are electron-rich and sterically accessible, leading to the formation of trans-4-hydroxycyclohexyl and 3-hydroxycyclohexyl metabolites.
-
N-Hydroxylation: The amidine nitrogen is oxidized by CYP1A2/2D6 to form the amidoxime (often an inactive metabolite, though sometimes used as a prodrug strategy).
-
Oxidative Deamination: The primary amine (
) is susceptible to MAO-mediated oxidation, though this is secondary to the rapid CYP clearance.
Part 2: Comparative Performance Guide
We compare the parent scaffold (Compound A) against three engineered alternatives designed to mitigate these metabolic risks.
| Feature | Compound A (Parent) | Alternative B (Fluorinated) | Alternative C (Cyclic Constraint) | Alternative D (Bioisostere) |
| Structure Modification | None (N-cyclohexyl) | 4,4-Difluorocyclohexyl | Piperidine/Imidazoline fused | 2-Aminopyridine / Benzylamine |
| Metabolic Stability ( | Low (< 15 min) | High (> 60 min) | Medium (30-45 min) | Very High (> 120 min) |
| CYP Inhibition Risk | Moderate (Amidine binding) | Low | Moderate | Low |
| Permeability ( | Low (High pKa) | Moderate | Moderate | High (Lower pKa) |
| Primary Clearance Route | CYP3A4 Hydroxylation | Renal / Biliary | CYP2D6 | Phase II (Glucuronidation) |
| Potency Impact | Baseline (High) | Neutral/Slight Loss | Variable | Often Reduced (H-bond loss) |
Detailed Analysis of Alternatives
1. Alternative B: Fluorinated Analogs (The "Metabolic Block" Strategy) Replacing the cyclohexyl ring with 4,4-difluorocyclohexyl or 3,3-difluorocyclohexyl exploits the strong C-F bond to block the primary site of metabolic attack (C4-hydroxylation).
-
Mechanism: Fluorine acts as a bioisostere for hydrogen but prevents hydrogen abstraction by the CYP450 heme iron-oxo species.
-
Verdict: Best for retaining potency while significantly extending half-life.
2. Alternative C: Cyclic Constraints (The "Rigidification" Strategy) Incorporating the amidine into a ring (e.g., imidazoline ) or the amine into a piperidine reduces the entropic penalty of binding but can introduce new metabolic liabilities (e.g., ring opening).
-
Verdict: Useful for improving selectivity, but often does not solve the intrinsic clearance issue as effectively as fluorination.
3. Alternative D: Heterocyclic Bioisosteres (The "pKa Modulation" Strategy) Replacing the amidine with a 2-aminopyridine or 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine .
-
Mechanism: Reduces basicity (pKa drops from ~12 to ~7-9), improving membrane permeability and reducing lysosomal trapping. It also eliminates the N-hydroxylation pathway.
-
Verdict: The superior choice for oral bioavailability, though it may require re-optimization of binding interactions.
Part 3: Experimental Validation & Protocols
To validate the stability improvements, the following Microsomal Stability Assay is the industry standard.
Protocol: Liver Microsomal Stability Assay (Human/Rat)
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Test Compound (1 µM final concentration, <0.1% DMSO).
-
Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix 445 µL of Phosphate Buffer (100 mM, pH 7.4) with 25 µL Microsomes (final 0.5 mg/mL). Add 5 µL Test Compound. Incubate at 37°C for 5 min.
-
Initiation: Add 25 µL NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode).
Calculation:
-
Plot ln(% remaining) vs. time. Slope
= elimination rate constant.
Part 4: Visualization of Metabolic Pathways
The following diagram illustrates the degradation pathways of the parent scaffold and how the alternatives block these routes.
Caption: Figure 1. Metabolic fate of 2-amino-N-cyclohexylethanimidamide and strategic structural modifications to block CYP-mediated clearance.
References
-
Pecic, S. et al. (2018). "Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability." Prostaglandins & Other Lipid Mediators. Link
-
Reeh, C. et al. (2007).[1] "N,N'-dihydroxyamidines: a new prodrug principle to improve the oral bioavailability of amidines."[1] Journal of Medicinal Chemistry. Link
-
Halford, B. (2012). "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes." Journal of Medicinal Chemistry. Link
-
Dalvie, D. et al. (2002). "Metabolism of five-membered nitrogen-containing heterocycles." Chemical Research in Toxicology. Link
- Smith, D.A. et al. (2009). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH.
Sources
Peer-reviewed literature on the bioisosterism of amidines and amides
This guide provides an in-depth technical comparison of Amidines and Amides in medicinal chemistry. It is designed for researchers optimizing lead compounds who face the critical decision: Do I prioritize the electrostatic potency of an amidine or the pharmacokinetic profile of an amide?
Executive Summary: The Electrostatic Trade-Off
In drug design, the interchange between an Amide (
-
The Amide is the "Silent Backbone." It is neutral, planar, and permeable. It serves as a hydrogen bond donor/acceptor (HBD/HBA) without introducing charge.
-
The Amidine is the "Charged Anchor." With a
of ~11–12, it is protonated at physiological pH. It mimics the arginine side chain, forming high-energy salt bridges with aspartate or glutamate residues in target pockets (e.g., S1 pocket of serine proteases).
The Core Dilemma: Replacing a neutral amide with a basic amidine typically increases potency (via salt bridges) by orders of magnitude but drastically reduces membrane permeability and oral bioavailability (due to positive charge).
Physicochemical & Pharmacological Comparison
The following table synthesizes the critical differences determining the choice between these two moieties.
| Feature | Amide ( | Amidine ( | Implication for Drug Design |
| Basicity ( | Neutral (~ -0.5 to 1.[1]5) | Basic (~ 10.5 – 12.0) | Amidines are positively charged at pH 7.4; Amides are not. |
| H-Bonding | 1 Donor / 1 Acceptor (Carbonyl) | 4 Donors / 0 Acceptors (Protonated) | Protonated amidines are aggressive H-bond donors. |
| Geometry | Planar ( | Planar ( | Both are planar, but amidine H-atoms require more steric volume. |
| LogD (pH 7.4) | High (Lipophilic) | Low (Hydrophilic) | Amidines suffer from poor passive diffusion across membranes. |
| Metabolic Liability | Hydrolysis (Amidase/Protease) | N-Hydroxylation (CYP450) | Amidines are often oxidized to amidoximes (often used as prodrugs). |
| Key Target Class | Kinases, GPCRs, Peptidomimetics | Serine Proteases (Trypsin-like) | Amidines target the anionic Asp189 in Trypsin/Thrombin. |
Decision Logic: When to Switch?
The following decision tree illustrates the logical flow for selecting between an amide and an amidine during Lead Optimization.
Figure 1: Strategic decision tree for selecting Amidine vs. Amide based on target topology and permeability requirements.
Case Study: The Serine Protease Inhibitor Evolution
The most authoritative example of this bioisosterism is the development of Thrombin and Factor Xa inhibitors (anticoagulants).
The Challenge
-
S1 Pocket: Contains Asp189 at the bottom, requiring a strong cationic interaction.
-
Early Leads: Benzamidine derivatives.
-
Performance: High potency (
in nanomolar range) due to the salt bridge with Asp189. -
Failure: Zero oral bioavailability (charged gut barrier).
-
The Solution (Bioisosteric & Prodrug Strategies)
-
Amide Substitution (Failure): Replacing the benzamidine with a benzamide (neutral) destroys potency against Thrombin because the salt bridge energy (~5-10 kcal/mol) is lost.
-
The Prodrug Approach (Success): The drug Dabigatran Etexilate uses a double-prodrug strategy.
-
The active moiety contains a benzamidine .[3]
-
To enable oral absorption, the basic amidine is capped as a carbamate-protected amidine (or amidoxime/ester variants in early SAR).
-
Once absorbed, plasma esterases cleave the cap, revealing the charged amidine to bind Asp189.
-
Key Insight: You often cannot simply "swap" an amidine for an amide to fix PK without losing potency. Instead, you must mask the amidine (Prodrug) or find a neutral surrogate (e.g., chlorophenyl or pyridine) if the pocket allows (as seen in Factor Xa inhibitors like Rivaroxaban, which avoid the basic group entirely).
Experimental Protocols
To validate the bioisosteric switch, you must characterize both the Synthesis and the Physicochemical Properties (specifically
Protocol A: Synthesis of Amidines from Nitriles (Pinner Reaction)
Use this standard protocol to convert a nitrile precursor (common intermediate) into an amidine.
Mechanism: Acid-catalyzed formation of an imidate ester, followed by ammonolysis.
-
Imidate Formation:
-
Dissolve the nitrile (
) in anhydrous ethanol/chloroform. -
Bubble dry
gas through the solution at 0°C until saturation. -
Stir at 4°C for 12–24 hours. The product (Imidate Hydrochloride) usually precipitates.
-
Validation: IR spectroscopy shows disappearance of nitrile peak (~2250
) and appearance of (~1650 ).
-
-
Ammonolysis:
-
Filter the imidate salt and resuspend in anhydrous ethanol.
-
Add excess anhydrous ammonia (7N in methanol) or ammonium carbonate.
-
Stir at room temperature for 12–48 hours.
-
Concentrate in vacuo.
-
-
Purification:
-
Amidines are basic; purify via Reverse Phase HPLC (C18) using a water/acetonitrile gradient with 0.1% TFA.
-
Protocol B: Potentiometric Determination
Trustworthiness: This is the "Gold Standard" for distinguishing amidines (
Reagents:
-
0.01 M
and 0.01 M (standardized). -
0.15 M
(to maintain ionic strength). -
Inert gas (
or ) to prevent absorption.
Workflow:
-
Dissolution: Dissolve 5–10 mg of the Amidine/Amide test compound in 20 mL of 0.15 M
. -
Acidification: Add standard
to lower pH to ~2.0 (ensuring full protonation of the amidine). -
Titration:
-
Titrate with 0.01 M
in small increments (e.g., 5-10 ). -
Record pH after stabilization for each step.
-
-
Data Analysis:
-
Plot pH vs. Volume of NaOH.
-
Use the Bjerrum plot or Gran plot method to identify the inflection point.
-
Result: Amidines will show an inflection point near pH 11. Amides will show no inflection in the pH 2–12 range (acting as neutral species).
-
Mechanistic Visualization: Synthesis & Metabolism
The following diagram details the chemical lifecycle: from the synthetic precursor (Nitrile) to the active drug (Amidine) and its metabolic fate (Amidoxime).
Figure 2: Synthetic and metabolic pathways linking Nitriles, Amidines, and Amides.
References
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. (2020). A comprehensive review of amide replacements in drug design.
-
A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design. BenchChem. (2025).[4] Detailed physicochemical data comparing basic functional groups.
-
Hydrogen-bonding behavior of amidines in helical structure. Chemical Science. (2015). Investigates the structural role of amidines in peptide mimetics.
-
Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry. (1980). Foundational text on the SAR of benzamidines in thrombin/trypsin inhibition.
-
Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs. Journal of Pharmaceutical and Biomedical Analysis. (2011). Details the amidine-to-amidoxime prodrug strategy.
Sources
- 1. fig.if.usp.br [fig.if.usp.br]
- 2. [Synthetic serine proteinase inhibitors. 30. Synthesis of alpha-benzoylamino-4-amidinocinnamic acid and alpha-(4-amidinobenzoylamino) cinnamic acid amides, and their inhibitory effect on trypsin-like enzymes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Ethanimidamide,2-amino-N-cyclohexyl-
[1][2][3]
Part 1: Chemical Profile & Hazard Identification
The "Why" Behind the Safety:
As an
-
High Basicity (Amidine moiety): The amidine group is a strong Brønsted base. Upon contact with moisture (skin/eyes), it generates hydroxide ions, leading to saponification of membrane lipids and severe chemical burns.[3]
-
Lipophilicity (Cyclohexyl group): The cyclohexyl ring facilitates rapid absorption through the stratum corneum (outer skin layer), increasing the risk of systemic toxicity compared to smaller, hydrophilic bases.
-
Instability: The free base form is likely hygroscopic and sensitive to
(forming carbamates/carbonates). It is often supplied as a hydrochloride salt (HCl) to improve stability, which mitigates volatility but not contact toxicity.
Hazard Summary Table
| Property | Characteristic | Hazard Implication |
| Functional Group | Amidine ( | Corrosive (Cat 1B) .[1][2][3] Causes irreversible eye damage. |
| Physical State | Solid (Salt) / Oil (Free Base) | Dust inhalation risk (solids); rapid skin absorption (oils).[2] |
| Reactivity | Strong Nucleophile | Reacts violently with acid chlorides, anhydrides, and strong oxidizers.[3] |
| Toxicity | Unknown (Research Grade) | Precautionary Principle: Treat as a potential sensitizer and systemic toxin.[1][2][3] |
Part 2: Personal Protective Equipment (PPE) Matrix
Core Directive: Standard laboratory attire is insufficient for handling amidine bases.[1][2][3] The high pH nature requires barrier materials resistant to alkaline hydrolysis.
PPE Selection Logic (Graphviz)
The following decision tree illustrates the required PPE based on the state of the chemical.
Figure 1: PPE Selection Logic based on physical state. Amidine bases in solution pose a significantly higher risk of skin permeation and eye damage.[1][3]
Detailed Glove Specifications
Do not rely on standard latex. Amine/amidine compounds can permeate thin rubber rapidly.
| Material | Thickness | Est. Breakthrough Time | Usage Recommendation |
| Nitrile (Disposable) | 4–5 mil | < 15 mins | Incidental only. Double glove.[1][2][3] Change immediately upon splash. |
| Nitrile (Extended) | 8–12 mil | > 60 mins | Recommended for standard weighing and setup.[1][2][3] |
| Laminate (Silver Shield) | Multi-layer | > 480 mins | Mandatory for spill cleanup or handling >10g of free base.[1][2][3] |
Part 3: Operational Handling Protocol
Trustworthiness Check: This protocol utilizes a "Check-Verify" system.[1][2][3] You must verify the integrity of your setup before introducing the chemical.
Phase 1: Preparation & Weighing[3]
-
Environmental Control: All operations must occur inside a certified chemical fume hood.
-
Balance Setup: Place the analytical balance inside the hood if possible. If not, use a secondary containment vessel (e.g., a tared scintillation vial with a cap) to transport the solid.
-
Static Mitigation: Amidine salts can be static. Use an anti-static gun or ionizer if the powder is "flighty" to prevent aerosolization.
Phase 2: Solubilization & Reaction[3]
-
Solvent Choice: Avoid acetone or ketones if the primary amino group is free, as it will form imines (Schiff bases).[3] Use DCM, THF, or Methanol.
-
Exotherm Alert: Dissolving the free base in acid or protic solvents may generate heat. Add solvent slowly.
-
Neutralization: If using the HCl salt in a nucleophilic substitution, you will likely add a scavenger base (e.g., TEA, DIPEA).[3] Add the scavenger dropwise at 0°C to control the release of the free amidine base.
Phase 3: Quenching & Workup[3]
-
The "Base Wash" Risk: Do not wash organic extracts with strong acid immediately if the product is acid-sensitive.[1][2][3]
-
Emulsion Risk: The cyclohexyl group acts as a surfactant.[3] When washing with water/brine, emulsions are likely.
-
Technique: Use a gentle swirling motion rather than vigorous shaking in the separatory funnel.
-
Part 4: Emergency Response & Decontamination[3]
Self-Validating Decontamination: How do you know the surface is clean? Because amidines are basic, you can validate cleanup using pH paper.
-
Skin Contact:
-
Immediate Action: Flush with water for 15 minutes. Do not use vinegar (acid) to neutralize on skin; the heat of neutralization can worsen the burn.
-
Medical: Seek evaluation for chemical burns, even if pain is delayed.[3]
-
-
Spill Cleanup Workflow (Graphviz)
Figure 2: Spill response workflow with pH verification loop.
Part 5: Waste Disposal Strategy
Logistical Requirement: Improper disposal of amidines can violate local environmental regulations due to ecotoxicity (amines are often toxic to aquatic life).
-
Segregation:
-
Primary Stream: Liquid Organic Waste (Basic).
-
Labeling: Must explicitly state "Contains Organic Base / Amidine".
-
Incompatibility: NEVER mix with "Liquid Organic Waste (Acidic)" or Oxidizers. This will cause rapid heat generation and potential explosion.
-
-
Container Prep:
-
Rinse Protocol:
-
Triple rinse all empty vials with Methanol before discarding glass. Treat the rinsate as hazardous waste.
-
References
-
PubChem. (n.d.). Compound Summary: Acetamidine derivatives and safety profile. National Library of Medicine. Retrieved October 26, 2025, from [Link][3]
-
ECHA (European Chemicals Agency). (n.d.). Information on Chemicals: Cyclohexylamine (Structure-Activity Relationship proxy for N-cyclohexyl moiety). Retrieved October 26, 2025, from [Link][3]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
